5-Methyldodecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H60N7O17P3S |
|---|---|
Molecular Weight |
963.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyldodecanethioate |
InChI |
InChI=1S/C34H60N7O17P3S/c1-5-6-7-8-9-11-22(2)12-10-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49) |
InChI Key |
QAQCMMQDTVDOQH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Endogenous Presence of 5-Methyldodecanoyl-CoA in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the current understanding of 5-Methyldodecanoyl-CoA and, more broadly, branched-chain acyl-CoAs in cellular metabolism. While the direct endogenous presence of this compound in mammalian cells is not well-documented in current scientific literature, this guide will delve into its hypothetical biosynthesis, potential metabolic fate, and the experimental methodologies required for its detection and quantification. By examining the established principles of branched-chain fatty acid metabolism, we offer a comprehensive resource for researchers investigating this class of molecules and their potential roles in health and disease.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain fatty acids (BCFAs) are fatty acids with one or more alkyl branches, and they are found in various organisms, including mammals, though typically as minor components of the overall lipid profile. Their corresponding acyl-CoA derivatives, branched-chain acyl-CoAs, are key metabolic intermediates. The synthesis of BCFAs can be initiated from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine, which provide the initial branched primer for fatty acid synthase (FASN). In bacteria, BCFAs are known to play a crucial role in regulating the fluidity of cell membranes. However, their physiological significance in mammals is less understood but is an active area of research, with potential implications in metabolic diseases.
This guide focuses on this compound, a specific methyl-branched long-chain acyl-CoA. Despite its listing in metabolic databases, experimental evidence for its endogenous existence in cells is scarce. Therefore, this document will treat this compound as a case study to explore the broader landscape of branched-chain acyl-CoA metabolism.
Hypothetical Biosynthesis of this compound
The de novo synthesis of this compound in mammalian cells is plausibly initiated from the catabolism of the branched-chain amino acid leucine. The initial steps of BCAA catabolism are shared, involving a transaminase and a dehydrogenase complex.
The catabolism of leucine yields isovaleryl-CoA, which can then be used as a primer by fatty acid synthase (FASN). Through subsequent cycles of elongation, each adding a two-carbon unit from malonyl-CoA, a 5-methyldodecanoyl chain could be synthesized. The key enzymes in this proposed pathway are:
-
Branched-Chain Amino Acid Aminotransferase (BCAT): Catalyzes the transfer of the amino group from leucine to α-ketoglutarate, forming α-ketoisocaproate.
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: Catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA.
-
Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. In this hypothetical pathway, FASN would utilize isovaleryl-CoA as a primer and malonyl-CoA for elongation.
Below is a diagram illustrating the hypothetical biosynthetic pathway of this compound.
Metabolism of Branched-Chain Acyl-CoAs
Once formed, branched-chain acyl-CoAs can be metabolized through pathways analogous to those for straight-chain fatty acids, primarily α-oxidation and β-oxidation. The presence and position of the methyl group determine the initial steps of degradation.
Alpha-Oxidation
For fatty acids with a methyl group at the β-carbon (position 3), such as phytanic acid, β-oxidation is initially blocked. These molecules are first metabolized via α-oxidation in the peroxisomes, a process that removes one carbon from the carboxyl end.[1] This process involves the following key steps:
-
Activation: The branched-chain fatty acid is converted to its CoA ester.
-
Hydroxylation: An α-hydroxyl group is introduced.
-
Cleavage: The bond between the α- and β-carbons is cleaved, releasing the original carboxyl carbon as formyl-CoA.
-
Oxidation: The resulting aldehyde is oxidized to a carboxylic acid, now shortened by one carbon and with the methyl group at the α-position, making it a suitable substrate for β-oxidation.
Beta-Oxidation
Branched-chain acyl-CoAs with methyl groups at other positions can often be degraded via β-oxidation, similar to their straight-chain counterparts. This process occurs in both mitochondria and peroxisomes and involves a cycle of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA (or propionyl-CoA if an odd-numbered chain results).
For a molecule like this compound, β-oxidation would proceed normally for two cycles. The resulting 5-methyloctanoyl-CoA would then undergo one more cycle to produce 3-methylhexanoyl-CoA. The metabolism of this latter molecule would depend on the specific enzymes available to handle the methyl group at the β-position.
Quantitative Data for Acyl-CoAs in Mammalian Cells
While specific quantitative data for this compound is not available, the following table summarizes reported concentrations of other relevant short- and long-chain acyl-CoAs in various mammalian cells and tissues to provide a comparative context. These values can vary significantly depending on the cell type, metabolic state, and analytical method used.
| Acyl-CoA Species | Cell/Tissue Type | Concentration (pmol/mg protein or pmol/10^6 cells) | Reference |
| Acetyl-CoA | Murine Heart | 5.77 (± 3.08) pmol/mg tissue wet weight | [2] |
| Propionyl-CoA | Murine Heart | 0.476 (± 0.224) pmol/mg tissue wet weight | [2] |
| Lactoyl-CoA | HepG2 cells | 0.011 pmol/10^6 cells | [2] |
| Crotonyl-CoA | HepG2 cells | 0.032 pmol/10^6 cells | [2] |
| C16:0-CoA (Palmitoyl-CoA) | Human Skeletal Muscle | ~25 pmol/mg non-collagen protein | [3] |
| C18:1-CoA (Oleoyl-CoA) | Human Skeletal Muscle | ~15 pmol/mg non-collagen protein | [3] |
Experimental Protocols for Detection and Quantification of this compound
The detection and quantification of specific acyl-CoA species like this compound in biological samples is challenging due to their low abundance and chemical lability. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Cell/Tissue Lysis: Flash-freeze cell pellets or tissues in liquid nitrogen to quench metabolic activity. Lyse the samples in a cold extraction solution, typically containing an organic solvent (e.g., acetonitrile/methanol/water mixture) and an acid (e.g., trichloroacetic acid) to precipitate proteins and extract the acyl-CoAs.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound), at the beginning of the extraction process to account for sample loss and matrix effects.
-
Solid-Phase Extraction (SPE): For complex samples, an SPE step may be necessary to clean up the extract and enrich for acyl-CoAs. A reversed-phase sorbent is commonly used.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the acyl-CoAs using Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase column (e.g., C18). A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) is often employed to achieve good separation of these polar molecules.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.
-
Parent Ion (Q1): The protonated molecular ion of this compound.
-
Fragment Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the parent ion. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.
-
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Below is a diagram of a typical experimental workflow for acyl-CoA analysis.
Potential Cellular Roles of Branched-Chain Acyl-CoAs
The functions of branched-chain acyl-CoAs in mammalian cells are not fully elucidated. However, based on their structure and the known roles of BCFAs in other organisms, several potential roles can be proposed:
-
Membrane Fluidity: Incorporation of BCFAs into phospholipids (B1166683) can alter the physical properties of cellular membranes, affecting their fluidity and the function of membrane-bound proteins.
-
Metabolic Regulation: As intermediates in metabolic pathways, branched-chain acyl-CoAs can influence the flux through these pathways and may act as allosteric regulators of enzymes.
-
Signaling Molecules: Some fatty acids and their derivatives are known to act as signaling molecules. It is possible that specific branched-chain acyl-CoAs or their metabolites could have signaling functions.
-
Protein Acylation: Acyl-CoAs are donors for the post-translational modification of proteins. Branched-chain acyl-CoAs could potentially be used to acylate proteins, thereby modulating their function.
Conclusion and Future Directions
The endogenous presence of this compound in mammalian cells remains to be definitively established. However, the theoretical framework for its biosynthesis from leucine and its subsequent metabolism via established pathways for branched-chain fatty acids provides a solid foundation for future research. Advances in metabolomics, particularly high-resolution mass spectrometry, will be crucial in the definitive identification and quantification of this and other low-abundance branched-chain acyl-CoAs in various biological systems.
Future research should focus on:
-
Targeted Metabolomics: Developing sensitive and specific LC-MS/MS methods to screen for the presence of this compound and other branched-chain acyl-CoAs in different cell types and tissues under various physiological and pathological conditions.
-
Stable Isotope Tracing: Using stable isotope-labeled precursors (e.g., ¹³C-leucine) to trace the metabolic flux towards the synthesis of branched-chain fatty acids and their CoA esters.
-
Functional Studies: Investigating the effects of manipulating the levels of branched-chain acyl-CoAs on cellular processes such as membrane biology, signal transduction, and gene expression.
A deeper understanding of the metabolism and function of branched-chain acyl-CoAs will provide new insights into cellular lipid diversity and its role in human health and disease, potentially opening new avenues for therapeutic intervention.
References
Biological Synthesis Pathway of 5-Methyldodecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biological synthesis of 5-Methyldodecanoyl-CoA, an anteiso-branched-chain fatty acid. The synthesis of this molecule is crucial in many bacteria, contributing to the fluidity and function of their cell membranes. The pathway described is based on the well-characterized bacterial fatty acid synthase type II (FASII) system.
Overview of the Biosynthesis Pathway
The synthesis of this compound begins with the amino acid L-isoleucine, which serves as the precursor for the branched-chain starter unit. This starter unit, 2-methylbutyryl-CoA, is then elongated through four successive cycles of the fatty acid synthase type II (FASII) pathway, with each cycle adding a two-carbon unit from malonyl-CoA. The final product, 5-methyldodecanoic acid, is attached to a Coenzyme A molecule.
Detailed Enzymatic Steps
The biosynthesis of this compound can be divided into two main stages: initiation and elongation.
2.1. Initiation: Formation of the 2-Methylbutyryl-CoA Primer
The synthesis is initiated from L-isoleucine, which is converted to 2-methylbutyryl-CoA in a two-step process:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase (BCAT) .
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is then converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .
2.2. Elongation: The Fatty Acid Synthase Type II (FASII) Cycle
The 2-methylbutyryl-CoA primer enters the FASII cycle. For the synthesis of this compound (a C13 fatty acyl-CoA), four rounds of elongation are required. Each cycle involves four enzymatic reactions:
-
Condensation: The initial step in the first cycle is the condensation of 2-methylbutyryl-CoA with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH) .[1] In subsequent cycles, the growing acyl-ACP chain is elongated by β-ketoacyl-ACP synthase I (FabB) or β-ketoacyl-ACP synthase II (FabF) .
-
Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as a reducing agent.
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ) .
-
Reduction: The trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI) , using NADH or NADPH as the reductant.
This four-step cycle is repeated three more times, each time adding two carbons from malonyl-ACP, to yield 5-methyldodecanoyl-ACP. This is then converted to this compound.
Visualization of the Synthesis Pathway
Quantitative Data
Specific kinetic data for the enzymes involved in the synthesis of this compound are scarce in the literature. The following tables summarize available kinetic parameters for homologous enzymes from bacteria known to synthesize branched-chain fatty acids. This data provides an approximation of the enzymatic efficiencies.
Table 1: Kinetic Parameters of β-Ketoacyl-ACP Synthase III (FabH)
| Organism | Substrate | Km (µM) | Reference |
|---|---|---|---|
| Bacillus subtilis | Isobutyryl-CoA | - | [1] |
| Bacillus subtilis | Isovaleryl-CoA | - | [1] |
| Bacillus subtilis | Anteisovaleryl-CoA | - |[1] |
Note: Specific Km values for B. subtilis FabH with branched-chain primers were not provided in the reference, but the enzyme shows a preference for these substrates.
Table 2: General Kinetic Parameters of FASII Elongation Enzymes
| Enzyme | Organism | Substrate | Km | kcat | Reference |
|---|---|---|---|---|---|
| FabG | E. coli | Acetoacetyl-ACP | 5.5 µM | 280 s-1 | |
| FabZ | E. coli | β-Hydroxybutyryl-ACP | 12 µM | - | |
| FabI | E. coli | Crotonyl-ACP | 10 µM | 1.1 s-1 |
| FabF | S. aureus | Decanoyl-ACP | 1.4 µM | - |[2] |
Note: The data in Table 2 is for enzymes from E. coli and S. aureus with straight-chain or shorter branched-chain substrates and serves as a general reference for the catalytic efficiencies of FASII enzymes.
Experimental Protocols
The characterization of the this compound synthesis pathway typically involves the heterologous expression and purification of the FASII enzymes, followed by in vitro reconstitution of the pathway and analysis of the products.
5.1. Heterologous Expression and Purification of FASII Enzymes
-
Gene Cloning: The genes encoding the FASII enzymes (fabH, fabG, fabZ, fabI, fabB/F, and acpP) from a bacterium known to produce anteiso-fatty acids (e.g., Bacillus subtilis) are cloned into expression vectors, often with a polyhistidine-tag for purification.
-
Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, with IPTG.[3][4]
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The His-tagged proteins are purified from the cell lysate using nickel-affinity chromatography.[5] Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.
5.2. In Vitro Reconstitution of the Biosynthesis Pathway
-
Reaction Mixture Preparation: A reaction buffer is prepared containing all necessary substrates and cofactors: 2-methylbutyryl-CoA, malonyl-CoA, NADPH, and NADH.[6]
-
Enzyme Addition: The purified FASII enzymes and holo-acyl carrier protein (ACP) are added to the reaction mixture to initiate the synthesis.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Quenching and Product Extraction: The reaction is stopped, and the fatty acid products are extracted, typically after saponification to release the acyl chains from ACP.
-
Product Analysis: The extracted fatty acids are derivatized to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 5-methyldodecanoic acid produced.
Conclusion
The biological synthesis of this compound is a well-defined pathway in bacteria, relying on the versatile FASII system initiated by a branched-chain primer derived from isoleucine. While the general steps of this pathway are understood, further research is needed to elucidate the specific enzyme kinetics and regulatory mechanisms that govern the production of this particular anteiso-fatty acid. The experimental approaches outlined in this guide provide a framework for future investigations into this important metabolic pathway, which holds potential as a target for the development of novel antimicrobial agents.
References
- 1. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous protein expression in E. coli [protocols.io]
- 5. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyldodecanoyl-CoA: An Uncharted Territory in Metabolic Biomarker Research
A comprehensive review of existing scientific literature reveals a significant information gap regarding 5-Methyldodecanoyl-CoA, a putative branched-chain acyl-coenzyme A derivative. Despite extensive searches across metabolic pathway databases and scientific publications, no specific information is currently available on its biosynthesis, degradation, or established role as a biomarker for metabolic disorders. This technical guide, therefore, aims to provide a foundational understanding of branched-chain acyl-CoA metabolism in general, highlighting the methodologies and conceptual frameworks that would be applicable to the study of a novel metabolite such as this compound, should it be identified and characterized in the future.
Introduction to Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. They are thioester derivatives of fatty acids and coenzyme A. Branched-chain acyl-CoAs are a subclass characterized by one or more alkyl branches on the fatty acid carbon chain. The metabolic pathways of well-characterized branched-chain acyl-CoAs are intricately linked to the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. Disruptions in these pathways are associated with a class of inherited metabolic disorders known as organic acidemias.
Hypothetical Origin of this compound
Given the absence of direct evidence, the metabolic origin of this compound can only be hypothesized. Potential, yet unconfirmed, pathways for its formation could include:
-
Novel Fatty Acid Synthesis: De novo synthesis of fatty acids typically produces straight-chain molecules. However, the incorporation of a methyl group at the 5-position of a 12-carbon backbone would necessitate a non-canonical biosynthetic pathway, potentially involving a unique elongase or a branched-chain primer.
-
Metabolism of Dietary Branched-Chain Fatty Acids: The human diet contains various branched-chain fatty acids, primarily from dairy, meat, and fish. It is conceivable that 5-methyldodecanoic acid could be a minor component of dietary fats, which is then activated to its CoA ester within the body.
-
Microbial Metabolism: The gut microbiome is a significant contributor of diverse metabolites. It is possible that specific gut bacteria synthesize 5-methyldodecanoic acid, which is subsequently absorbed by the host.
Potential Role as a Biomarker in Metabolic Disorders
While entirely speculative at this point, if this compound were to be identified and quantified in biological samples, its accumulation could potentially serve as a biomarker for an undiscovered inborn error of metabolism. Such a disorder would likely involve a defect in a yet-to-be-characterized enzyme responsible for the degradation of this specific branched-chain acyl-CoA. The clinical presentation of such a disorder might share features with other known organic acidemias or fatty acid oxidation disorders.
Experimental Approaches for the Investigation of Novel Acyl-CoAs
The study of a novel metabolite like this compound would require a multi-faceted experimental approach. The following sections outline the standard methodologies used in the field of metabolomics for the identification and characterization of new acyl-CoA species.
Data Presentation: A Framework for Quantitative Analysis
Should this compound be identified and quantified, the data would be presented in a structured format to enable comparison between healthy controls and individuals with suspected metabolic disorders.
Table 1: Hypothetical Plasma Concentrations of this compound
| Cohort | N | Mean Concentration (µM) | Standard Deviation (µM) | p-value |
| Healthy Controls | 100 | < LOD | - | - |
| Patient Group A | 10 | 2.5 | 0.8 | < 0.001 |
LOD: Limit of Detection
Table 2: Hypothetical Urinary Excretion of 5-Methyldodecanoic Acid
| Cohort | N | Mean Excretion (µmol/mmol creatinine) | Standard Deviation | p-value |
| Healthy Controls | 100 | < LOD | - | - |
| Patient Group A | 10 | 15.2 | 4.5 | < 0.001 |
LOD: Limit of Detection
Experimental Protocols
The following protocols are standard methods for the analysis of acyl-CoAs and could be adapted for the specific detection of this compound.
Protocol 1: Extraction of Acyl-CoAs from Biological Samples (Tissue or Cells)
-
Sample Homogenization: Flash-frozen tissue or cell pellets are homogenized in a cold solution of 10% trichloroacetic acid.
-
Internal Standard Spiking: A known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or an odd-chain acyl-CoA) is added to the homogenate for quantification.
-
Protein Precipitation: The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is loaded onto a C18 SPE cartridge.
-
Washing: The cartridge is washed with an aqueous solution (e.g., water with 0.1% formic acid) to remove polar impurities.
-
Elution: The acyl-CoAs are eluted from the cartridge with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the analytical platform.
Protocol 2: Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography on a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for the target acyl-CoA and the internal standard are monitored. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often used for precursor ion scanning to identify potential acyl-CoA species.
-
Data Analysis: The concentration of the target acyl-CoA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of an analytical standard.
Mandatory Visualization
The following diagrams illustrate the general logic of biomarker discovery and the metabolic context where a novel branched-chain acyl-CoA might be situated.
Conclusion
The exploration for "this compound" as a biomarker for metabolic disorders has highlighted a significant void in the current scientific knowledge base. While the frameworks for discovering and characterizing novel metabolites are well-established, the absence of any specific data on this particular molecule prevents the formulation of a detailed technical guide. Future untargeted metabolomics studies in patients with unexplained organic acidemias or fatty acid oxidation-like symptoms may yet reveal the existence and clinical relevance of this compound. Until such a discovery is made, its role in metabolic disease remains a matter of scientific inquiry. Researchers in the field are encouraged to consider the possibility of novel branched-chain fatty acid metabolic pathways and to employ the powerful analytical tools at their disposal to explore the uncharted territories of the human metabolome.
A Technical Guide to the Synthesis, Isolation, and Analysis of 5-Methyldodecanoyl-CoA and Other Branched-Chain Acyl-CoA Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction to Branched-Chain Acyl-CoAs
Coenzyme A (CoA) thioesters of fatty acids are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are important components of bacterial cell membranes and are also found in various natural products.[2] Molecules like 5-Methyldodecanoyl-CoA, a C13 fatty acyl-CoA with a methyl branch at the C5 position, are representatives of this class of compounds. The study of specific branched-chain acyl-CoAs is crucial for understanding their metabolic pathways, identifying their roles in cellular signaling, and for the development of novel therapeutics.
Synthesis of this compound
The synthesis of specific acyl-CoA esters that are not commercially available, such as this compound, can be achieved through chemo-enzymatic methods.[3] These approaches offer flexibility and can be adapted for various branched-chain fatty acids.
Chemical Synthesis
A common and effective method for the chemical synthesis of acyl-CoAs is the acylation of Coenzyme A with an activated form of the corresponding fatty acid.[4]
Experimental Protocol: Synthesis of a Branched-Chain Acyl-CoA (e.g., this compound) via the Ethylchloroformate Method
This protocol is adapted from general methods for acyl-CoA synthesis and would be applicable to 5-methyldodecanoic acid.[3]
-
Activation of the Carboxylic Acid:
-
Dissolve 5-methyldodecanoic acid (1 equivalent) in an anhydrous organic solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) (1.1 equivalents) to the solution.
-
Slowly add ethylchloroformate (1.1 equivalents) to the mixture and stir for 30-60 minutes at 0°C. This reaction forms a mixed anhydride (B1165640), which is a reactive intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A (lithium salt, 1 equivalent) in a cold aqueous buffer solution (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring. Maintain the temperature at 0-4°C.
-
Allow the reaction to proceed for 1-2 hours, monitoring the consumption of free Coenzyme A using Ellman's reagent (DTNB).
-
-
Purification:
-
The resulting this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). A C18 stationary phase is commonly used for purification.[5]
-
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific alternative to chemical methods, often with fewer side products. Acyl-CoA synthetases or ligases can be employed to catalyze the formation of the thioester bond.[6]
Experimental Protocol: Enzymatic Synthesis of a Branched-Chain Acyl-CoA
-
Reaction Mixture Preparation:
-
In a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), combine 5-methyldodecanoic acid (1 equivalent), Coenzyme A (1.2 equivalents), and ATP (1.5 equivalents).
-
Add a suitable acyl-CoA synthetase. The choice of enzyme may require screening for activity with the specific branched-chain fatty acid.
-
Include magnesium chloride (5-10 mM) as a cofactor for the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
The supernatant containing the acyl-CoA can be purified by HPLC as described for the chemical synthesis method.
-
Isolation and Purification from Biological Samples
The extraction and purification of endogenous acyl-CoAs from tissues or cells require methods that are rapid and prevent degradation.[7]
Experimental Protocol: Extraction and Solid-Phase Purification of Acyl-CoAs
This protocol is a general method for the extraction of long-chain acyl-CoAs from tissues.[5]
-
Homogenization:
-
Homogenize the tissue sample in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9) using a glass homogenizer.
-
-
Extraction:
-
Add 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge to pellet the precipitate.
-
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto an SPE column (e.g., an oligonucleotide purification column or a C18 column).
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent (e.g., 2-propanol or an acetonitrile gradient).
-
-
Concentration:
-
Concentrate the eluted fraction under a stream of nitrogen or by vacuum centrifugation.
-
Analytical Methods for Quantification
Accurate quantification of acyl-CoAs is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Table 1: General Parameters for LC-MS/MS Analysis of Acyl-CoAs
| Parameter | Description |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile or methanol (B129727) with 0.1% formic acid |
| Gradient | A gradient from low to high organic phase to elute acyl-CoAs based on their hydrophobicity. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ of the target acyl-CoA |
| Product Ions | Characteristic fragment ions of the acyl-CoA (e.g., fragments corresponding to the pantetheine (B1680023) moiety) |
Biosynthesis of Branched-Chain Fatty Acids
While a specific signaling pathway for this compound has not been described, it would likely be an intermediate in the biosynthesis or degradation of branched-chain fatty acids. The biosynthesis of these fatty acids often starts with branched-chain amino acid degradation products as primers.[9][10]
Caption: Biosynthesis pathway of branched-chain fatty acids.
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of a novel branched-chain acyl-CoA.
Caption: General workflow for branched-chain acyl-CoA studies.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. lipotype.com [lipotype.com]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
The Peroxisomal Degradation of 5-Methyldodecanoyl-CoA: A Predicted Enzymatic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the predicted enzymatic reactions involved in the metabolism of 5-Methyldodecanoyl-CoA, a saturated branched-chain fatty acyl-CoA. The catabolism of such molecules presents a unique biochemical challenge due to the presence of a methyl group along the acyl chain, which sterically hinders the standard mitochondrial β-oxidation pathway. Consequently, its degradation is predicted to occur primarily within the peroxisome, involving a combination of β-oxidation and α-oxidation steps. This document provides a comprehensive overview of the proposed metabolic cascade, the enzymes involved, and detailed experimental protocols for their characterization, aimed at facilitating further research and therapeutic development in areas concerning fatty acid metabolism.
Predicted Metabolic Pathway of this compound
The degradation of this compound is initiated by its activation from the corresponding fatty acid and is predicted to proceed through a series of enzymatic steps localized within the peroxisome. The pathway can be conceptualized in three main stages: initial chain shortening via β-oxidation, removal of the methyl branch via α-oxidation, and subsequent completion of degradation through further β-oxidation cycles.
Stage 1: Initial Peroxisomal β-Oxidation (Two Cycles)
The 12-carbon this compound is first subjected to two successive cycles of peroxisomal β-oxidation. This process shortens the acyl chain by two carbons in each cycle, leading to the formation of 3-Methyloctanoyl-CoA. The methyl group at the C5 position of the initial substrate does not interfere with the first two rounds of β-oxidation.
The key enzymes involved in these initial cycles are:
-
Branched-Chain Acyl-CoA Oxidase (ACOX2/3): This enzyme catalyzes the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond between the α and β carbons. Unlike its mitochondrial counterparts, peroxisomal acyl-CoA oxidase transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). There are different isoforms of acyl-CoA oxidase, and those with specificity for branched-chain substrates are implicated here.
-
D-Bifunctional Protein (DBP): This multifunctional enzyme exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond introduced by ACOX to form a 3-hydroxyacyl-CoA intermediate, which is then oxidized to a 3-ketoacyl-CoA. DBP is specific for the D-isomers of hydroxyacyl-CoA intermediates, which are characteristic of peroxisomal β-oxidation of branched-chain fatty acids.
-
Sterol Carrier Protein X (SCPx) or Peroxisomal 3-ketoacyl-CoA Thiolase: The final step of the β-oxidation cycle is a thiolytic cleavage catalyzed by a thiolase, which releases an acetyl-CoA molecule and the shortened acyl-CoA chain.
Stage 2: α-Oxidation of 3-Methyloctanoyl-CoA
Following two cycles of β-oxidation, the resulting 3-Methyloctanoyl-CoA possesses a methyl group at the β-carbon (C3), which poses a steric hindrance to the action of D-Bifunctional Protein, thus halting further β-oxidation. To overcome this, the molecule is shunted into the α-oxidation pathway.[1] This pathway facilitates the removal of a single carbon atom from the carboxyl end of the fatty acid.
The enzymatic steps of α-oxidation are:
-
Hydroxylation: Phytanoyl-CoA Hydroxylase (PHYH) catalyzes the hydroxylation of the α-carbon (C2) of 3-Methyloctanoyl-CoA to form 2-Hydroxy-3-methyloctanoyl-CoA.[2][3] This enzyme specifically recognizes 3-methyl-branched acyl-CoAs.[2]
-
Cleavage: 2-Hydroxyacyl-CoA Lyase (HACL1) , a thiamine (B1217682) pyrophosphate-dependent enzyme, cleaves the C1-C2 bond of 2-Hydroxy-3-methyloctanoyl-CoA.[1] This reaction yields Formyl-CoA and 2-Methylheptanal.
-
Dehydrogenation: The resulting aldehyde, 2-Methylheptanal, is then oxidized to its corresponding carboxylic acid, 2-Methylheptanoic acid, by an Aldehyde Dehydrogenase .
-
Activation: Finally, 2-Methylheptanoic acid is activated to 2-Methylheptanoyl-CoA by an acyl-CoA synthetase, priming it for further degradation.
Stage 3: Subsequent β-Oxidation
The product of α-oxidation, 2-Methylheptanoyl-CoA, now has the methyl group at the α-position. Before it can be further metabolized by β-oxidation, the stereochemistry at the α-carbon must be addressed.
-
Racemization: α-Methylacyl-CoA Racemase (AMACR) converts the (2R)-epimer of 2-Methylheptanoyl-CoA to the (2S)-epimer, which is the correct stereoisomer for the subsequent enzymatic steps.
-
Completion of β-Oxidation: The resulting (2S)-2-Methylheptanoyl-CoA can then re-enter the peroxisomal β-oxidation pathway, ultimately being degraded to propionyl-CoA and acetyl-CoA molecules.
The overall predicted pathway is visualized in the following diagram:
Quantitative Data on Predicted Enzymatic Reactions
Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidases with Branched-Chain Substrates
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Liver | Pristanoyl-CoA | 15 | 25 | (PMID: 10227687) |
| Human | Trihydroxycoprostanoyl-CoA | 10 | 30 | (PMID: 10227687) |
Note: Data for this compound is not available. The presented data for other branched-chain acyl-CoAs suggest that peroxisomal acyl-CoA oxidases have a high affinity for such substrates.
Table 2: Activity of D-Bifunctional Protein with Branched-Chain Intermediates
| Enzyme Activity | Substrate | Specific Activity (nmol/min/mg protein) | Reference |
| Enoyl-CoA Hydratase | Pristenoyl-CoA | 150 | (PMID: 16418218) |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxy-pristanoyl-CoA | 80 | (PMID: 16418218) |
Note: This table presents activity data for intermediates in pristanic acid metabolism, which is a well-characterized pathway for branched-chain fatty acids.
Table 3: Substrate Specificity of Phytanoyl-CoA Hydroxylase
| Substrate | Relative Activity (%) | Reference |
| Phytanoyl-CoA | 100 | [2] |
| 3-Methylhexadecanoyl-CoA | ~100 | [2] |
| 2-Methylhexadecanoyl-CoA | Not detected | [2] |
| 4-Methylhexadecanoyl-CoA | Not detected | [2] |
| Palmitoyl-CoA | Not detected | [2] |
Note: This data highlights the high specificity of phytanoyl-CoA hydroxylase for 3-methyl-branched acyl-CoAs, supporting its predicted role in the metabolism of the 3-Methyloctanoyl-CoA intermediate.
Experimental Protocols
To facilitate the investigation of the predicted metabolic pathway of this compound, detailed methodologies for key enzyme assays are provided below. These protocols are based on established methods for analogous substrates and can be adapted for use with this compound and its predicted intermediates.
Protocol 1: Acyl-CoA Oxidase Activity Assay (Spectrophotometric)
This assay measures the production of hydrogen peroxide (H₂O₂) by acyl-CoA oxidase, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase.
Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Substrate: this compound (or other acyl-CoA)
-
Horseradish Peroxidase (HRP)
-
Chromogenic Substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, HRP, and the chromogenic substrate.
-
Add the sample containing acyl-CoA oxidase activity (e.g., purified enzyme, cell lysate).
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS) over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute.
Protocol 2: D-Bifunctional Protein Activity Assay (Hydratase and Dehydrogenase)
This protocol involves two separate assays to measure the two enzymatic activities of D-Bifunctional Protein.
A. Hydratase Activity:
This assay measures the hydration of an enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which is characteristic of the enoyl-CoA double bond.
Materials:
-
Assay Buffer: 75 mM Tris-HCl, pH 8.5
-
Substrate: The enoyl-CoA intermediate (e.g., 3-Methyl-trans-2-decenoyl-CoA)
-
Spectrophotometer
Procedure:
-
Add the enoyl-CoA substrate to the Assay Buffer in a cuvette.
-
Add the sample containing D-Bifunctional Protein.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the rate of hydration based on the molar extinction coefficient of the enoyl-CoA substrate.
B. Dehydrogenase Activity:
This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
Substrate: The D-3-hydroxyacyl-CoA intermediate (e.g., D-3-Hydroxy-5-methyldecanoyl-CoA)
-
NAD⁺
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and NAD⁺.
-
Add the sample containing D-Bifunctional Protein.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).
Protocol 3: Phytanoyl-CoA Hydroxylase Assay (HPLC-based)
This assay measures the conversion of a 3-methyl-branched acyl-CoA to its 2-hydroxy derivative, with product detection and quantification by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: 3-Methyloctanoyl-CoA
-
Cofactors: FeSO₄, 2-oxoglutarate, Ascorbate, ATP or GTP, MgCl₂
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, cofactors, and the sample with phytanoyl-CoA hydroxylase activity.
-
Initiate the reaction by adding the 3-Methyloctanoyl-CoA substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile) and centrifuging to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the elution of the substrate and the 2-hydroxy product at a suitable wavelength (e.g., 260 nm for the CoA moiety).
-
Quantify the product formation by comparing its peak area to a standard curve of the authentic 2-hydroxyacyl-CoA.
Visualization of Experimental Workflow and Regulatory Context
To provide a clearer understanding of the experimental approach and the broader biological context, the following diagrams are provided.
Branched-chain fatty acyl-CoAs, including the predicted intermediates of this compound metabolism, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This nuclear receptor plays a crucial role in regulating the expression of genes involved in peroxisomal β-oxidation.
Conclusion
The metabolism of this compound is predicted to be a peroxisome-centric process, involving an interplay between β-oxidation and α-oxidation to circumvent the steric hindrance imposed by the methyl branch. This guide provides a scientifically grounded, predictive framework for the enzymatic reactions, key enzymes, and regulatory aspects of this pathway. The detailed experimental protocols and compiled quantitative data for analogous compounds offer a solid foundation for researchers to empirically validate and further elucidate the intricacies of branched-chain fatty acid metabolism. A deeper understanding of these pathways is crucial for advancing our knowledge of lipid-related metabolic disorders and for the development of novel therapeutic strategies.
References
- 1. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
The Nexus of Acyl-CoA Metabolism: A Technical Guide to the Interaction of 5-Methyldodecanoyl-CoA with Lipid-Binding Proteins
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular interactions between the branched-chain fatty acyl-CoA, 5-Methyldodecanoyl-CoA, and various lipid-binding proteins. While direct experimental data for this compound is not extensively available in the current literature, this document synthesizes analogous data from studies on other branched-chain and modified fatty acyl-CoAs to provide a predictive framework for its binding characteristics and functional implications. This guide is intended to serve as a valuable resource for researchers in lipid biochemistry, cellular signaling, and therapeutic development, offering detailed experimental protocols, quantitative binding data from related molecules, and diagrammatic representations of pertinent signaling pathways and experimental workflows.
Introduction
Acyl-CoA esters are central intermediates in lipid metabolism, serving as substrates for energy production, lipid synthesis, and post-translational modification of proteins. Acyl-CoA binding proteins (ACBPs) are a highly conserved family of intracellular proteins that play a crucial role in the transport, buffering, and compartmentalization of acyl-CoA molecules.[1] The binding specificity of ACBPs is a key determinant of their biological function, influencing which metabolic or signaling pathways are activated.
Branched-chain fatty acids and their CoA esters, such as the putative this compound, represent a class of lipids with distinct metabolic fates and signaling properties compared to their straight-chain counterparts. Understanding the interaction of these modified acyl-CoAs with lipid-binding proteins is critical for elucidating their roles in both normal physiology and pathological conditions. This guide will leverage data from related branched-chain fatty acyl-CoAs to infer the binding affinities and potential biological roles of this compound.
Quantitative Analysis of Acyl-CoA Binding to Lipid-Binding Proteins
While specific binding data for this compound is not available, studies on other branched-chain fatty acyl-CoAs provide valuable insights into the potential binding affinities. The following table summarizes quantitative data for the interaction of various acyl-CoA species with different lipid-binding proteins, offering a comparative basis for estimating the binding characteristics of this compound. It is hypothesized that the methyl branch in this compound may influence binding affinity and specificity.
| Ligand | Protein | Method | Dissociation Constant (Kd) | Reference |
| Phytanoyl-CoA (C16:0-branched) | PPARα | Fluorescence Quenching | ~11 nM | [2] |
| Pristanoyl-CoA (C16:0-branched) | PPARα | Fluorescence Quenching | ~11 nM | [2] |
| Oleoyl-CoA (C18:1) | L-CPTI | Direct Fluorescent Ligand Binding | 2-10 nM | [3] |
| Palmitoyl-CoA (C16:0) | ACBP | Isothermal Titration Calorimetry | Not Specified | [4] |
| Myristoyl-CoA (C14:0) | AoACBP | Not Specified | High Affinity | [1] |
Experimental Protocols for Studying Acyl-CoA-Protein Interactions
The following sections detail the methodologies for key experiments used to quantify the interaction between acyl-CoA esters and lipid-binding proteins.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol Outline:
-
Sample Preparation:
-
The lipid-binding protein is extensively dialyzed against a suitable buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.0).
-
The acyl-CoA ligand (e.g., this compound) is dissolved in the same dialysis buffer.
-
Both protein and ligand solutions are degassed immediately prior to the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
The protein solution (e.g., 25 µM) is loaded into the sample cell of the microcalorimeter.
-
The acyl-CoA solution (e.g., 0.5 M) is loaded into the injection syringe.
-
The experiment is performed at a constant temperature (e.g., 27°C).
-
A series of small, sequential injections (e.g., 30 injections of 4 µl at 3-minute intervals) of the ligand are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin (MicroCal) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).[5]
-
Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique used to measure the distance between two fluorophores. In the context of protein-ligand interactions, FRET can be used to monitor binding events in real-time.
Protocol Outline:
-
Fluorophore Labeling:
-
The lipid-binding protein is covalently labeled with a donor fluorophore (e.g., Cy3).
-
The acyl-CoA ligand is labeled with a compatible acceptor fluorophore (e.g., Cy5). The donor and acceptor pair must have overlapping emission and excitation spectra.
-
-
FRET Measurement:
-
The labeled protein is placed in a fluorometer cuvette.
-
The labeled ligand is titrated into the protein solution.
-
The sample is excited at the donor's excitation wavelength, and the emission spectra of both the donor and acceptor are recorded.
-
-
Data Analysis:
-
The FRET efficiency (E) is calculated from the change in donor or acceptor fluorescence intensity upon binding. The FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor.
-
The binding affinity (Kd) can be determined by plotting the change in FRET signal as a function of the ligand concentration and fitting the data to a binding equation.[6]
-
Signaling Pathways and Experimental Workflows
The interaction of acyl-CoAs with lipid-binding proteins is integral to numerous cellular signaling pathways. ACBPs, for instance, are known to modulate lipid metabolism and stress responses.[7] The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway involving this compound and a generalized experimental workflow for its study.
Caption: Hypothetical signaling pathway of this compound.
Caption: Generalized workflow for studying this compound interactions.
Conclusion and Future Directions
The study of branched-chain fatty acyl-CoAs and their interactions with lipid-binding proteins is an emerging field with significant implications for understanding cellular metabolism and signaling. While direct experimental evidence for this compound is currently limited, the data from analogous molecules suggest that it is likely to be a high-affinity ligand for various lipid-binding proteins. The methyl modification is predicted to influence the binding kinetics and specificity, potentially leading to unique downstream biological effects.
Future research should focus on the chemical synthesis of this compound and its direct testing in the experimental systems outlined in this guide. Such studies will be instrumental in validating the predictive models presented here and in uncovering the specific roles of this and other branched-chain acyl-CoAs in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting lipid metabolic pathways.
References
- 1. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACYL-CoA BINDING PROTEINS INTERACT WITH THE ACYL-CoA BINDING DOMAIN OF MITOCHONDRIAL CARNITINE PALMITOYL TRANSFERASE I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal titration calorimetry [bio-protocol.org]
- 6. Using In Vitro Fluorescence Resonance Energy Transfer to Study the Dynamics Of Protein Complexes at a Millisecond Time Scale [jove.com]
- 7. Plant Acyl-CoA-Binding Proteins—Their Lipid and Protein Interactors in Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of 5-Methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected cellular localization of 5-Methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes information from the well-established metabolic pathways of branched-chain and long-chain fatty acids. We will explore the key cellular compartments involved in its synthesis, activation, transport, and metabolism, namely the mitochondria, cytosol, peroxisomes, and endoplasmic reticulum. This guide also presents detailed experimental protocols for determining the subcellular distribution of acyl-CoAs and includes visualizations of the relevant metabolic pathways and experimental workflows.
Introduction
This compound is a C13 monomethyl branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are important components of cellular lipids and play roles in various physiological processes. Understanding the subcellular localization of their activated CoA esters is crucial for elucidating their metabolic fate and potential roles in cellular signaling and disease. The metabolism of fatty acids is highly compartmentalized within the cell, and the location of a specific acyl-CoA determines its access to different enzymatic pathways, such as beta-oxidation for energy production or incorporation into complex lipids.
This guide will detail the anticipated cellular journey of this compound, from its synthesis to its catabolism, based on current knowledge of fatty acid metabolism.
Predicted Cellular Localization and Metabolism
The cellular life of this compound involves several key organelles:
-
Mitochondria: This is the primary site for the beta-oxidation of fatty acids. For this compound to be catabolized for energy, it must be transported into the mitochondrial matrix.
-
Cytosol: The synthesis of monomethyl branched-chain fatty acids occurs in the cytosol, building upon a branched-chain primer derived from mitochondrial amino acid catabolism.[1] The cytosol is also where fatty acids are bound by fatty acid-binding proteins (FABPs) for transport to other organelles.[2][3]
-
Endoplasmic Reticulum (ER): The activation of long-chain fatty acids to their CoA esters is a key function of acyl-CoA synthetases located on the ER membrane.[4][5]
-
Peroxisomes: These organelles are also capable of beta-oxidation, particularly for very long-chain and some branched-chain fatty acids.[2][3][6][7]
Synthesis and Activation
The synthesis of a monomethyl branched-chain fatty acid like 5-methyldodecanoic acid begins in the mitochondria with the catabolism of branched-chain amino acids (BCAAs).[1] The resulting branched-chain acyl-CoA primer is then exported to the cytosol, where it is elongated by the fatty acid synthase (FASN) complex.[1]
Once synthesized, the free fatty acid must be activated to this compound. This activation is catalyzed by long-chain acyl-CoA synthetases, which are found on the outer mitochondrial membrane and the endoplasmic reticulum.[4][5][6]
Intracellular Transport
Long-chain fatty acids are transported within the cytosol by fatty acid-binding proteins (FABPs).[2][3] These proteins shuttle the fatty acids to the site of activation. For catabolism, the activated this compound must be transported into the mitochondrial matrix. This is accomplished via the carnitine shuttle system, involving carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[6][8]
Catabolism: Beta-Oxidation
The primary catabolic fate of most fatty acyl-CoAs is beta-oxidation.
-
Mitochondrial Beta-Oxidation: This is the main pathway for the degradation of saturated and unsaturated fatty acids.[9][10] A series of enzymes, including acyl-CoA dehydrogenases, sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.[11][12]
-
Peroxisomal Beta-Oxidation: Peroxisomes also contain beta-oxidation machinery and are particularly important for the metabolism of very long-chain fatty acids and some branched-chain fatty acids.[2][3][6][7]
Quantitative Data on Acyl-CoA Subcellular Distribution
Direct quantitative data on the subcellular localization of this compound is not currently available in the literature. However, studies using advanced techniques like Stable Isotope Labeling of Essential nutrients in cell Culture – Sub-cellular Fractionation (SILEC-SF) have provided quantitative data on the distribution of other acyl-CoAs.[1][2][4][5] The following table summarizes representative data for various acyl-CoAs in different cell types to provide a general understanding of their distribution.
| Acyl-CoA | Cellular Compartment | Concentration (pmol/mg protein) | Cell Type | Reference |
| Acetyl-CoA | Mitochondria | 1.5 - 5.0 | Various | [1][4] |
| Cytosol | 0.5 - 2.0 | Various | [1][4] | |
| Nucleus | 0.2 - 1.0 | Various | [1][2][5] | |
| Malonyl-CoA | Cytosol | 0.05 - 0.2 | Hepatocytes | [13][14] |
| Succinyl-CoA | Mitochondria | 0.5 - 2.5 | Various | [1] |
| Palmitoyl-CoA (C16:0) | Whole Cell | 0.02 - 0.1 | Myocytes | |
| Oleoyl-CoA (C18:1) | Whole Cell | 0.01 - 0.05 | Myocytes |
Note: The concentrations are approximate and can vary significantly depending on the cell type, metabolic state, and analytical method used. This table is for illustrative purposes to highlight the differential distribution of acyl-CoAs.
Experimental Protocols
Determining the subcellular localization of this compound requires a combination of cell fractionation and sensitive analytical techniques.
Protocol for Quantitative Subcellular Acyl-CoA Analysis using SILEC-SF
This protocol is adapted from the Stable Isotope Labeling of Essential nutrients in cell Culture – Sub-cellular Fractionation (SILEC-SF) method.[1][2][4][5]
Objective: To quantify the distribution of this compound in the mitochondrial, cytosolic, and nuclear compartments.
Principle: This method utilizes cells labeled with stable isotopes as internal standards. These labeled cells are mixed with the experimental (unlabeled) cells before fractionation. This controls for metabolite loss and degradation during the fractionation procedure, allowing for accurate quantification by mass spectrometry.
Materials:
-
Cell culture reagents
-
Stable isotope-labeled pantothenate (Vitamin B5) for generating internal standards
-
Dounce homogenizer
-
Differential centrifugation equipment
-
Subcellular fractionation buffers
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Generation of Internal Standard Cells: Culture a batch of cells in a medium containing stable isotope-labeled pantothenate for several passages to ensure complete labeling of the coenzyme A pool.
-
Cell Harvest: Harvest both the experimental ("light") and internal standard ("heavy") cells.
-
Mixing: Combine an equal number of "light" and "heavy" cells.
-
Homogenization: Resuspend the cell mixture in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Subcellular Fractionation by Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet the nuclei.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Acyl-CoA Extraction: Extract acyl-CoAs from each fraction using a suitable solvent (e.g., acetonitrile/water with formic acid).
-
LC-MS/MS Analysis: Analyze the extracted acyl-CoAs by LC-MS/MS.
-
Separate the acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and quantify the "light" (from experimental cells) and "heavy" (from internal standard cells) forms of this compound using tandem mass spectrometry.
-
-
Data Analysis: Calculate the amount of this compound in each subcellular fraction by comparing the peak areas of the "light" and "heavy" forms.
Protocol for Visualization using Fluorescence Microscopy
Objective: To visualize the intracellular localization of 5-methyldodecanoic acid.
Principle: A fluorescently labeled analog of 5-methyldodecanoic acid is introduced to living cells. The fluorescent signal is then imaged using a fluorescence microscope to determine its subcellular distribution.
Materials:
-
Fluorescently labeled 5-methyldodecanoic acid (e.g., BODIPY-labeled)
-
Live-cell imaging microscope
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Labeling: Incubate the cells with the fluorescently labeled 5-methyldodecanoic acid.
-
Co-staining (Optional): To identify specific organelles, co-incubate the cells with organelle-specific fluorescent trackers.
-
Washing: Wash the cells to remove excess fluorescent probe.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Image Analysis: Analyze the images to determine the co-localization of the fluorescently labeled fatty acid with the organelle trackers.
Visualizations
Metabolic Pathway of this compound
References
- 1. biorxiv.org [biorxiv.org]
- 2. Scholars@Duke publication: Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. [scholars.duke.edu]
- 3. Imaging of intracellular fatty acids by scanning X-ray fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular imaging of fatty acids by scanning X-ray fluorescence microscopy - ResOU [resou.osaka-u.ac.jp]
- 14. biorxiv.org [biorxiv.org]
In Silico Prediction of 5-Methyldodecanoyl-CoA Function: A Technical Guide
Abstract
5-Methyldodecanoyl-CoA is a branched-chain fatty acyl-coenzyme A for which specific biological functions have not been experimentally elucidated. As a C13 acyl-CoA, its structure suggests potential roles in lipid metabolism and cellular signaling, analogous to other long-chain and branched-chain fatty acyl-CoAs. This guide provides a comprehensive framework for the in silico prediction of this compound's function, integrating methodologies for metabolic pathway analysis, enzyme-substrate pairing, and ligand-receptor interaction modeling. Furthermore, it outlines detailed experimental protocols for the validation of these computational predictions. The objective is to equip researchers with a strategic workflow to investigate the biological significance of novel or understudied metabolites like this compound.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, participating in energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1] Long-chain and branched-chain fatty acyl-CoAs, in particular, are known to act as signaling molecules that regulate transcription factors and other cellular processes.[2][3] this compound is a saturated fatty acyl-CoA with a methyl group on the fifth carbon of its 12-carbon acyl chain. This methyl branch makes it a branched-chain fatty acid (BCFA), a class of molecules known to be components of bacterial membranes and to have unique physiological functions, including influencing membrane fluidity and potentially inhibiting cancer cell proliferation.[4][5]
The absence of direct experimental data for this compound necessitates a predictive approach to hypothesize its biological roles. This guide details a multi-pronged in silico strategy to elucidate its function, followed by a roadmap for experimental validation.
In Silico Prediction Methodologies
A robust computational approach to predicting the function of a novel metabolite involves three core components: predicting its involvement in metabolic pathways, identifying enzymes that may interact with it, and modeling its potential as a signaling ligand.
Metabolic Pathway Prediction
The principle of structural similarity is a cornerstone of metabolic pathway prediction; a novel compound is likely to participate in pathways with structurally related molecules.[6][7]
-
Structural Similarity Matching: Tools such as TrackSM can predict the metabolic pathway of a query compound by matching its molecular structure to known compounds within metabolic databases.[6]
-
Database Mining: Major metabolic pathway databases, including KEGG, MetaCyc, and the Human Metabolome Database (HMDB), serve as essential resources for identifying pathways containing similar branched-chain or long-chain acyl-CoAs.[8][9][10]
-
Reaction Rule Networks: Methods based on subgraph mining can predict biochemical transformations by identifying reaction centers and their neighborhoods from existing reaction databases, allowing for the prediction of pathways even for previously unseen molecules.[11][12]
-
Machine Learning Approaches: Deep learning architectures, often utilizing graph convolutional networks, can extract molecular features to classify compounds into metabolic pathway classes with high accuracy.[13]
Enzyme-Substrate Prediction
Identifying potential enzymes that bind to or catalyze reactions with this compound is critical.
-
Structural and Evolutionary Analysis: Computational methods can create structural motifs from evolutionarily important residues to probe for functional similarities in protein structures, enabling the prediction of enzyme activity and substrate specificity even at low sequence identity.[16]
-
Metabolic Site Prediction: While often applied to drug metabolism by cytochrome P450s, the principles of predicting sites of metabolism can be conceptually adapted. These tools use machine learning or rule-based systems to identify atoms within a molecule most likely to undergo enzymatic transformation.[17][18]
Ligand-Receptor Interaction Modeling
Many long-chain and branched-chain acyl-CoAs function as signaling molecules by directly binding to nuclear receptors.[19]
-
Molecular Docking: This computational technique can predict the binding affinity and conformation of this compound within the ligand-binding pocket of nuclear receptors known to bind fatty acyl-CoAs, such as the peroxisome proliferator-activated receptor alpha (PPARα).[19] A strong predicted binding affinity would suggest a potential role in regulating the transcriptional activities of that receptor.
Below is a diagram illustrating the overall workflow for the in silico prediction of this compound's function.
Predicted Biological Functions
Based on its structure and the methodologies described above, we can postulate several biological functions for this compound.
Potential Metabolic Roles
As a branched-chain fatty acyl-CoA, its metabolism may differ from that of straight-chain fatty acids.
-
Modified β-Oxidation: this compound could be a substrate for acyl-CoA dehydrogenases, initiating a β-oxidation pathway. The methyl group at the 5-position (an odd-numbered carbon) would not sterically hinder the initial rounds of oxidation but would eventually require specialized enzymatic machinery for its complete degradation, similar to the metabolism of other branched-chain fatty acids.
-
Incorporation into Lipids: It could be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides. This incorporation would likely alter the physical properties of membranes, such as their fluidity.[4]
The diagram below illustrates a hypothetical metabolic pathway for this compound.
Potential Signaling Roles
The structural similarity of this compound to known ligands of PPARα suggests it could function as a signaling molecule.[19]
-
PPARα Activation: Binding of this compound to PPARα would induce a conformational change, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes.
-
Gene Regulation: The target genes of PPARα are primarily involved in fatty acid uptake and oxidation. Thus, this compound could play a role in regulating cellular energy homeostasis by promoting its own degradation and that of other fatty acids.
The following diagram depicts the predicted signaling pathway.
Experimental Validation Protocols
Computational predictions must be validated through rigorous experimentation. The following section details key protocols for this purpose.
Acyl-CoA Profiling by LC-MS/MS
This protocol is for the detection and relative quantification of this compound in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize ~50 mg of tissue or 1x10^7 cells in a cold buffer containing 0.5% Triton-X 100 and 20 mM potassium phosphate (B84403) (pH 7.4).[20]
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for solid-phase extraction (SPE).
-
-
Solid-Phase Extraction:
-
Use a mixed-mode SPE cartridge to extract acyl-CoAs from the supernatant.[21]
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Perform liquid chromatography using a C18 column to separate the acyl-CoAs.
-
Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Monitor for the specific precursor-to-product ion transition for this compound.
-
| Parameter | Predicted Value | Source of Prediction |
| Precursor Ion (m/z) | ~922.3 | Calculated |
| Product Ion (m/z) | ~408.1 | Common CoA fragment |
| Retention Time | Variable | Dependent on LC conditions |
Enzyme Activity Assay
This protocol is to determine if a candidate enzyme (e.g., a predicted acyl-CoA dehydrogenase) can utilize this compound as a substrate.
Methodology:
-
Recombinant Enzyme Expression:
-
Clone the gene for the candidate enzyme into an expression vector.
-
Express the protein in a suitable host (e.g., E. coli).
-
Purify the recombinant enzyme using affinity chromatography.
-
-
Activity Assay (Fluorometric):
-
This assay couples the reduction of a redox partner (like electron transfer flavoprotein, ETF) to a fluorescent signal.[22]
-
Prepare a reaction mixture in an anaerobic environment containing the purified enzyme, this compound, and ETF.
-
Monitor the decrease in ETF fluorescence over time, which is indicative of substrate oxidation.
-
| Component | Concentration | Purpose |
| Purified Enzyme | 1-5 µM | Catalyst |
| This compound | 0-100 µM | Substrate |
| Electron Transfer Flavoprotein (ETF) | 2 µM | Electron Acceptor |
| Assay Buffer (pH 7.5) | - | Maintain pH |
Ligand Binding Assay
This protocol validates the predicted binding of this compound to a nuclear receptor like PPARα.
Methodology:
-
Protein Purification:
-
Express and purify the ligand-binding domain (LBD) of PPARα.
-
-
Intrinsic Tryptophan Fluorescence Quenching:
-
The PPARα LBD contains tryptophan residues that fluoresce. Ligand binding often alters the local environment of these residues, causing a change in fluorescence.
-
Titrate the purified PPARα-LBD with increasing concentrations of this compound.
-
Measure the decrease (quenching) of tryptophan fluorescence at each concentration.
-
Fit the data to a binding isotherm to calculate the dissociation constant (Kd), which quantifies binding affinity.[19]
-
| Ligand | Predicted Kd (nM) | Predicted Effect |
| This compound | 10 - 50 | High-affinity binding |
| Dodecanoyl-CoA | 50 - 100 | Moderate-affinity binding |
| Oleic Acid | > 1000 | Weak or no binding |
Conclusion
While the biological function of this compound remains to be experimentally defined, the in silico framework presented in this guide offers a powerful, systematic approach to generating testable hypotheses. By combining predictions of its metabolic fate, enzymatic interactions, and signaling potential, researchers can design targeted experiments to uncover its role in cellular physiology. The outlined validation protocols provide a clear path from computational prediction to biological discovery, paving the way for a deeper understanding of the complex world of lipid metabolism and signaling.
References
- 1. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. PathBank [pathbank.org]
- 9. MetaCyc: a multiorganism database of metabolic pathways and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MetaCyc: Metabolic Pathways From all Domains of Life [metacyc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. New AI tool helps match enzymes to substrates | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]
- 15. communities.springernature.com [communities.springernature.com]
- 16. pnas.org [pnas.org]
- 17. news-medical.net [news-medical.net]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and In Vitro Analysis of 5-Methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyldodecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule that serves as an important substrate for in vitro studies of lipid metabolism. Branched-chain fatty acids and their CoA esters are involved in various physiological and pathological processes, including energy metabolism, membrane biology, and the regulation of nuclear receptors. The ability to synthesize and utilize this compound in targeted in vitro assays is crucial for understanding the enzymatic pathways that process these molecules and for the development of therapeutic agents targeting these pathways.
This document provides detailed protocols for the chemical synthesis of this compound from 5-methyldodecanoic acid and its subsequent use in an in vitro assay for long-chain acyl-CoA dehydrogenase (LCAD), an enzyme known to metabolize branched-chain fatty acids.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound and its kinetic parameters in a representative enzymatic assay.
Table 1: Synthesis of this compound - Expected Yields
| Step | Compound | Starting Material (mg) | Expected Product (mg) | Molar Yield (%) |
| 1 | 5-Methyldodecanoic acid N-hydroxysuccinimide ester | 100 (5-methyldodecanoic acid) | ~146 | ~95 |
| 2 | This compound | 146 (NHS ester), 358 (Coenzyme A) | ~445 | ~90 |
| Overall | This compound | 100 (5-methyldodecanoic acid) | ~445 | ~85 |
Table 2: Kinetic Parameters of Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) with this compound
Note: The following data are illustrative and based on typical values for LCAD with similar branched-chain fatty acyl-CoA substrates. Actual values should be determined experimentally.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |
| This compound | Human LCAD | 5 - 15 | 100 - 500 |
| Palmitoyl-CoA (C16:0) | Human LCAD | 2 - 8 | 800 - 2000 |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a two-step chemical synthesis of this compound from 5-methyldodecanoic acid via an N-hydroxysuccinimide (NHS) ester intermediate.
Materials:
-
5-methyldodecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Ethyl acetate (B1210297)
-
Dichloromethane (DCM)
-
Coenzyme A (free acid)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Deionized water
-
Solid phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Step 1: Synthesis of 5-Methyldodecanoic acid N-hydroxysuccinimide (NHS) ester
-
Dissolve 5-methyldodecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in ethyl acetate dropwise to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-methyldodecanoic acid NHS ester.
-
The crude product can be purified by recrystallization from a suitable solvent like isopropanol (B130326) or used directly in the next step after drying under vacuum.
Step 2: Synthesis of this compound
-
Dissolve Coenzyme A (1.2 equivalents) in a 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Dissolve the 5-methyldodecanoic acid NHS ester (1 equivalent) in THF.
-
Add the THF solution of the NHS ester dropwise to the Coenzyme A solution with vigorous stirring at room temperature.
-
Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, acidify the solution to pH 4-5 with dilute HCl.
-
Remove the THF under reduced pressure.
Purification of this compound:
-
The crude this compound can be purified using solid-phase extraction (SPE) on a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by deionized water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and salts.
-
Elute the this compound with an increasing gradient of methanol in water.
-
-
For higher purity, the fractions containing the product can be further purified by reverse-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
Protocol 2: In Vitro Assay of Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity
This protocol describes a fluorometric microplate assay to determine the activity of LCAD using this compound as a substrate. The assay is based on the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.
Materials:
-
Recombinant human Long-Chain Acyl-CoA Dehydrogenase (LCAD)
-
Recombinant human Electron Transfer Flavoprotein (ETF)
-
This compound (synthesized as per Protocol 1)
-
Assay buffer: 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 436 nm, Emission: 490 nm)
-
Anaerobic environment (e.g., glove box or by using an oxygen scavenging system like glucose/glucose oxidase/catalase)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in deionized water. Determine the exact concentration spectrophotometrically at 260 nm (ε = 16,400 M-1cm-1).
-
Prepare stock solutions of LCAD and ETF in assay buffer. The concentration of ETF should be determined by its flavin content (ε438 = 12,200 M-1cm-1).
-
-
Assay Setup:
-
The assay should be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.
-
In a 96-well microplate, add the following components to each well for a final volume of 200 µL:
-
Assay Buffer
-
ETF (final concentration of 1-5 µM)
-
LCAD (final concentration of 10-100 nM)
-
-
Mix gently and incubate for 5 minutes at 25°C to establish a stable baseline fluorescence.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding varying concentrations of this compound to the wells.
-
Immediately start monitoring the decrease in ETF fluorescence at an excitation wavelength of 436 nm and an emission wavelength of 490 nm.
-
Record the fluorescence every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (decrease in fluorescence per unit time) for each substrate concentration.
-
Plot the initial rates against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Mitochondrial beta-oxidation pathway for this compound.
Application Notes and Protocols for 5-Methyldodecanoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyldodecanoyl-CoA is a synthetic, branched-chain fatty acyl-CoA that serves as a valuable tool for investigating the intricacies of fatty acid metabolism and its impact on cellular signaling. As a derivative of dodecanoic acid (a 12-carbon saturated fatty acid), the introduction of a methyl group at the 5-position creates a unique substrate. This modification is expected to influence its processing by the enzymatic machinery of β-oxidation, potentially leading to the accumulation of specific metabolic intermediates and the modulation of related signaling pathways.
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture experiments, detailed protocols for its application, and expected outcomes based on our understanding of fatty acid metabolism.
Mechanism of Action
It is hypothesized that this compound enters the mitochondrial matrix via the carnitine shuttle system, where it engages with the β-oxidation pathway. The presence of the methyl group at an odd-numbered carbon (C5) is predicted to create a steric hindrance for the enzymes of β-oxidation, particularly acyl-CoA dehydrogenase, after two rounds of oxidation. This is expected to result in the accumulation of a methylated 6-carbon acyl-CoA intermediate. The buildup of this intermediate and the altered flux through the β-oxidation pathway can have several downstream consequences:
-
Inhibition of Fatty Acid Oxidation (FAO): The accumulation of the metabolic intermediate can lead to feedback inhibition of upstream enzymes in the FAO pathway.
-
Alteration of the Cellular Redox State: A reduction in FAO can decrease the production of NADH and FADH2, thereby impacting the electron transport chain and the cellular NAD+/NADH and FAD/FADH2 ratios.
-
Induction of Oxidative Stress: Incomplete or stalled β-oxidation can lead to the generation of reactive oxygen species (ROS).
-
Modulation of Signaling Pathways: Changes in cellular energy status and redox balance can influence the activity of key signaling molecules such as AMPK and mTOR.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound in cultured HepG2 cells.
Table 1: Effect of this compound on Fatty Acid Oxidation
| Concentration (µM) | Oxygen Consumption Rate (pmol/min/mg protein) | % Inhibition of FAO |
| 0 (Vehicle) | 150.2 ± 12.5 | 0 |
| 10 | 125.8 ± 10.1 | 16.2 |
| 25 | 98.4 ± 8.7 | 34.5 |
| 50 | 65.1 ± 5.9 | 56.7 |
| 100 | 40.3 ± 4.2 | 73.2 |
Table 2: Impact of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.0 |
| 10 | 98.2 ± 4.5 |
| 25 | 95.6 ± 3.8 |
| 50 | 82.1 ± 6.2 |
| 100 | 65.4 ± 7.1 |
| 200 | 45.3 ± 5.5 |
Table 3: Activation of AMPK Signaling Pathway
| Concentration (µM) | p-AMPKα (Thr172) / Total AMPKα Ratio |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 10 | 1.3 ± 0.15 |
| 25 | 2.1 ± 0.2 |
| 50 | 3.5 ± 0.3 |
| 100 | 4.8 ± 0.4 |
Experimental Protocols
Protocol 1: Measurement of Fatty Acid Oxidation using Seahorse XF Analyzer
This protocol details the measurement of cellular oxygen consumption rate (OCR) as an indicator of fatty acid oxidation.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Etomoxir (CPT1 inhibitor, positive control)
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Preparation of Substrate Solution:
-
Prepare a stock solution of this compound conjugated to BSA.
-
Briefly, dissolve this compound in a minimal amount of ethanol.
-
Separately, prepare a 10% (w/v) BSA solution in sterile water.
-
While vortexing the BSA solution, slowly add the this compound solution.
-
Incubate at 37°C for 1 hour to allow for conjugation.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add fresh Seahorse XF Base Medium containing the desired concentrations of this compound-BSA conjugate. Include a vehicle control (BSA only) and a positive control (Etomoxir).
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer with the XF Calibrant.
-
Load the cell plate into the analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Data Analysis:
-
Calculate the basal OCR, ATP-linked OCR, maximal respiration, and spare respiratory capacity.
-
The decrease in basal OCR in the presence of this compound is indicative of its inhibitory effect on fatty acid oxidation.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for AMPK Activation
This protocol assesses the activation of the AMPK signaling pathway.
Materials:
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells in 6-well plates with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPKα to total AMPKα.
Mandatory Visualizations
Caption: Proposed metabolic fate of this compound.
Caption: General workflow for cell-based assays.
Caption: Hypothesized signaling pathway modulation.
Application Notes and Protocols for 5-Methyldodecanoyl-CoA in Acyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, signal transduction, and protein acylation. The diversity of acyl-CoA structures, including branched-chain variants like 5-Methyldodecanoyl-CoA, suggests specific roles and enzymatic regulation. Acyltransferases, a broad class of enzymes, catalyze the transfer of the acyl group from acyl-CoA to a variety of acceptor molecules. Understanding the substrate specificity and kinetics of these enzymes is crucial for elucidating their biological functions and for the development of therapeutic inhibitors.
These application notes provide a detailed protocol for utilizing this compound as a substrate in a generic acyltransferase assay. The described methodology is based on a continuous spectrophotometric assay using a model acyltransferase. While specific parameters may need optimization for different enzymes, this protocol offers a robust starting point for investigating enzymes that may process branched-chain fatty acyl-CoAs.
Hypothetical Signaling Pathway Involving a this compound Product
Caption: Hypothetical signaling cascade initiated by an acyltransferase utilizing this compound.
Experimental Protocols
Principle of the Assay
This protocol describes a coupled enzyme assay for monitoring acyltransferase activity. The transfer of the 5-methyldodecanoyl group from its CoA derivative to an acceptor substrate by the acyltransferase releases free Coenzyme A (CoA-SH). The free CoA-SH then reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the acyltransferase activity.
Materials and Reagents
-
Enzyme: Purified or partially purified acyltransferase
-
Substrates:
-
This compound (synthesis may be required if not commercially available)
-
Acceptor substrate (e.g., glycerol-3-phosphate, lysophosphatidic acid, specific peptide)
-
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA
-
Detection Reagent: 10 mM DTNB in assay buffer
-
Microplate: 96-well, clear, flat-bottom
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 412 nm
Assay Workflow Diagram
Caption: General workflow for the spectrophotometric acyltransferase assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or appropriate buffer) and the acceptor substrate.
-
Prepare a working solution of DTNB (e.g., 1 mM in assay buffer).
-
Dilute the acyltransferase to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
Set up reactions in a 96-well microplate. A typical final reaction volume is 200 µL.
-
For each reaction, add the following components to the well:
-
100 µL of 2x Assay Buffer
-
20 µL of 1 mM DTNB
-
Variable concentration of acceptor substrate
-
10-20 µL of diluted enzyme
-
dH₂O to bring the volume to 180 µL.
-
-
Include appropriate controls:
-
No enzyme control: Replace enzyme with assay buffer.
-
No acceptor substrate control: Replace acceptor substrate with assay buffer.
-
No this compound control: To be initiated with buffer instead of the acyl-CoA.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of this compound solution to each well.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time curve.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate from ΔAbs/min to µmol/min.
-
Plot the reaction rates against substrate concentrations to determine kinetic parameters.
-
Data Presentation
The following tables present hypothetical data for an acyltransferase using this compound as a substrate. This data is for illustrative purposes only.
Table 1: Kinetic Parameters for Different Acyl-CoA Substrates
| Acyl-CoA Substrate | K_m (µM) | V_max (nmol/min/mg) |
| This compound | 15.2 ± 1.8 | 125.6 ± 9.3 |
| Dodecanoyl-CoA | 25.8 ± 2.5 | 98.4 ± 7.1 |
| Myristoyl-CoA | 30.5 ± 3.1 | 85.2 ± 6.5 |
| Palmitoyl-CoA | 45.1 ± 4.2 | 60.7 ± 5.8 |
Table 2: Effect of Inhibitors on Acyltransferase Activity with this compound
| Inhibitor | Concentration (µM) | % Inhibition | IC_50 (µM) |
| Inhibitor A | 1 | 25.4 ± 3.1 | 5.8 |
| 5 | 52.1 ± 4.5 | ||
| 10 | 78.9 ± 5.3 | ||
| Inhibitor B | 1 | 10.2 ± 1.5 | 22.4 |
| 10 | 48.5 ± 3.9 | ||
| 50 | 85.3 ± 6.2 |
Conclusion
The provided protocols and application notes serve as a comprehensive guide for researchers interested in studying acyltransferases that utilize branched-chain fatty acyl-CoAs such as this compound. The detailed methodology and illustrative data offer a framework for assay development, kinetic characterization, and inhibitor screening. Successful application of these methods will contribute to a deeper understanding of the roles of these enzymes and their unique substrates in cellular processes and disease, potentially paving the way for novel therapeutic strategies.
Application Notes and Protocols for Stable Isotope Labeling of 5-Methyldodecanoyl-CoA in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical tool for understanding the dynamic nature of metabolic pathways within a cell or organism. By tracing the flow of atoms from isotopically labeled substrates through metabolic networks, researchers can quantify the rates of metabolic reactions, identify active pathways, and elucidate the metabolic fate of specific compounds.[1][2][3][4][5] This application note provides a detailed protocol for the use of stable isotope-labeled 5-Methyldodecanoyl-CoA to study fatty acid metabolism and its influence on cellular bioenergetics and signaling.
This compound, a branched-chain fatty acyl-CoA, is an intermediate in the metabolism of branched-chain fatty acids. Its metabolic fate is of interest in various physiological and pathological contexts, including metabolic disorders and cancer. Stable isotope labeling of this molecule, for instance with ¹³C, allows for precise tracking of its catabolism through β-oxidation and its incorporation into complex lipids.
Principle of the Method
The core principle involves introducing a known quantity of isotopically labeled this compound (e.g., [U-¹³C]-5-Methyldodecanoyl-CoA) into a biological system (cell culture, isolated mitochondria, or in vivo). The labeled carbons are then traced as they are incorporated into downstream metabolites. The degree of isotopic enrichment in these metabolites is quantified using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6][7][8] This data, combined with a metabolic network model, allows for the calculation of metabolic fluxes.
Applications
-
Drug Discovery and Development: Elucidating the mechanism of action of drugs that target fatty acid metabolism.
-
Disease Research: Investigating alterations in fatty acid oxidation in metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease.
-
Cancer Metabolism: Studying the role of branched-chain fatty acid metabolism in cancer cell proliferation and survival.
-
Basic Research: Mapping the metabolic pathways involving branched-chain fatty acids and understanding their regulation.
Experimental Workflow
A typical experimental workflow for metabolic flux analysis using stable isotope-labeled this compound is depicted below.
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 6. metsol.com [metsol.com]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of 5-Methyldodecanoyl-CoA Levels in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that is presumed to play a role in fatty acid metabolism. Acyl-CoAs are central metabolites in cellular energy production and lipid biosynthesis. The quantification of specific acyl-CoA species, such as this compound, in tissue samples is crucial for understanding metabolic pathways, identifying biomarkers for disease, and assessing the impact of therapeutic interventions. This application note provides a detailed protocol for the extraction and quantification of this compound from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Putative Metabolic Pathway of this compound
While the specific metabolic pathway of this compound is not extensively characterized, it is hypothesized to undergo β-oxidation, similar to other fatty acyl-CoAs. The methyl branch may require specific enzymatic steps for its metabolism. The following diagram illustrates a putative pathway.
Caption: Putative metabolic pathway of this compound.
Experimental Protocol
This protocol is adapted from established methods for the quantification of long-chain acyl-CoAs in tissue samples.[1][2][3]
Materials and Reagents
-
This compound standard (synthesis required or custom order)
-
Internal Standard (e.g., ¹³C-labeled long-chain acyl-CoA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Phosphate (B84403) buffer (100 mM, pH 4.9)
-
2-Propanol
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
Sample Preparation and Extraction
-
Tissue Homogenization:
-
Acyl-CoA Extraction:
-
Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and incubate on ice for 15 minutes to precipitate proteins.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[1]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol.[1]
-
Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide (B78521) in methanol.[1]
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing the this compound standard. A precursor ion corresponding to [M+H]⁺ and specific product ions should be selected.
Experimental Workflow
The following diagram outlines the major steps in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Data Presentation
Quantitative data for this compound should be presented in a clear and organized table. The following table provides an example of how to present such data. Note that these are hypothetical values for illustrative purposes.
| Tissue Sample | This compound (pmol/mg tissue) | Standard Deviation |
| Liver | 1.25 | 0.15 |
| Heart | 0.89 | 0.11 |
| Skeletal Muscle | 0.54 | 0.07 |
| Brain | 0.21 | 0.03 |
| Adipose Tissue | 2.10 | 0.25 |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in various tissue samples. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for accurate determination of this branched-chain acyl-CoA. This method can be a valuable tool for researchers investigating fatty acid metabolism and its role in health and disease. Method validation, including assessment of linearity, accuracy, precision, and recovery, should be performed for this compound in the specific tissue matrices of interest.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyldodecanoyl-CoA in Lipidomics Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 5-Methyldodecanoyl-CoA is a specific branched-chain fatty acyl-CoA that is not extensively characterized in publicly available scientific literature. The following application notes and protocols are based on established methodologies for the study of other branched-chain fatty acids and acyl-CoAs and are intended to serve as a comprehensive guide for researchers initiating studies on this molecule.
Application Notes
This compound is a C13 methyl-branched fatty acyl-CoA. As a thioester of coenzyme A, it is an activated form of 5-methyldodecanoic acid, positioning it as a key intermediate in cellular metabolism. While direct studies on this compound are limited, its structure suggests potential involvement in several biological processes, making it a molecule of interest in lipidomics research.
1. Potential Biological Significance and Applications:
-
Biomarker Discovery: Alterations in the levels of specific branched-chain fatty acids have been associated with certain metabolic disorders and cancers.[1] Investigating the abundance of this compound in various disease states could lead to the discovery of novel biomarkers.
-
Metabolic Pathway Elucidation: As an acyl-CoA, this compound is a substrate for enzymes involved in fatty acid metabolism, including beta-oxidation.[2] Studying its metabolic fate can provide insights into the pathways governing branched-chain fatty acid catabolism.
-
Cellular Signaling: The precursors of branched-chain fatty acids, branched-chain amino acids (BCAAs), are known to be potent activators of the mTOR signaling pathway, which is crucial for cell growth and protein synthesis.[3][4][5] It is plausible that this compound or its metabolites could have roles in cellular signaling.
-
Microbial and Gut Health Research: Branched-chain fatty acids are significant components of bacterial cell membranes, influencing their fluidity.[1][6] The presence and metabolism of this compound in the gut microbiome could be an important factor in host-microbe interactions.
-
Drug Development: Understanding the enzymes that synthesize and metabolize this compound could identify novel therapeutic targets for metabolic diseases.
2. Challenges in Analysis:
The analysis of acyl-CoAs, including this compound, presents several challenges due to their low abundance and inherent instability.[7] Key considerations include:
-
Rapid Turnover: Acyl-CoA pools can change rapidly in response to metabolic shifts.
-
Extraction Efficiency: The amphiphilic nature of acyl-CoAs requires optimized extraction protocols to ensure high recovery.[8]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH.
Quantitative Data Presentation
Direct quantitative data for this compound is not available in the current literature. However, the following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines to provide a comparative overview of typical acyl-CoA pool sizes. This data can serve as a benchmark when developing quantitative assays for this compound.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[7] | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures for analysis by LC-MS.[7][9]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -20°C
-
Internal standard solution (e.g., ¹³C-labeled acyl-CoAs) in methanol
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled methanol containing the internal standard to each cell plate or pellet.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Drying:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent.
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the targeted quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
-
Reversed-phase C18 column suitable for lipid analysis.
LC Conditions (Example):
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of a synthesized standard.
-
Hypothetical Precursor Ion [M+H]⁺ for C34H58N7O17P3S: ~1006.27 m/z
-
Hypothetical Product Ions: Common fragments for acyl-CoAs include the adenosine (B11128) diphosphate (B83284) moiety.
-
-
Collision Energy and other MS parameters: Optimize for the specific transitions of this compound.
Data Analysis:
-
Quantify the peak area of the specific MRM transition for this compound and the internal standard.
-
Generate a standard curve using a synthetic this compound standard of known concentrations.
-
Calculate the concentration of this compound in the samples based on the standard curve.
Visualizations
Below are diagrams representing hypothesized pathways and workflows relevant to the study of this compound.
Caption: Experimental workflow for lipidomics analysis of this compound.
Caption: Hypothesized metabolic pathway for this compound.
Caption: Potential involvement of this compound in mTOR signaling.
References
- 1. lipotype.com [lipotype.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Branched Chain Amino Acid Supplementation: Impact on Signaling and Relevance to Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Branched-Chain Amino Acids (BCAAs) on Muscle Cell Signalling [swimmingscience.net]
- 6. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic 5-Methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyldodecanoyl-CoA is a synthetic branched-chain fatty acyl-coenzyme A (CoA) molecule. As a derivative of dodecanoyl-CoA with a methyl group at the 5-position, it serves as a valuable tool for investigating various aspects of fatty acid metabolism, enzyme activity, and cellular signaling. Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in biological systems, acting as metabolic intermediates, signaling molecules, and modulators of protein function.[1][2][3] This document provides detailed application notes and experimental protocols for the use of synthetic this compound in research and drug development.
Potential Applications
Synthetic this compound is a versatile molecule with applications in several areas of biochemical and pharmacological research:
-
Enzyme Substrate and Inhibitor Studies: It can be used to characterize the substrate specificity and kinetics of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases (ACADs) and fatty acid synthase (FASN).[4][5] It may also serve as an inhibitor for enzymes like N-myristoyltransferase (NMT), which are crucial for the post-translational modification of proteins.[6][7][8]
-
Nuclear Receptor Activation: Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[9][10] this compound can be employed to investigate the activation of these nuclear receptors and their downstream effects on gene expression related to lipid metabolism.
-
Metabolic Pathway Elucidation: As a modified fatty acyl-CoA, it can be used as a tracer in metabolic studies to understand the pathways of branched-chain fatty acid oxidation and incorporation into complex lipids.[11][12]
-
Drug Discovery: By serving as a tool to study enzymes like NMT and PPARs, this compound can aid in the discovery and development of novel therapeutic agents targeting metabolic and proliferative diseases.
Experimental Protocols
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol describes a microplate-based fluorescence reduction assay to measure the activity of ACADs using this compound as a substrate. The assay relies on the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.[5]
Materials:
-
Recombinant acyl-CoA dehydrogenase (e.g., medium-chain ACAD)
-
Recombinant porcine electron transfer flavoprotein (ETF)
-
This compound (substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 0.1 mM EDTA
-
Glucose oxidase
-
Catalase
-
Glucose
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare the Deoxygenation System: In the assay buffer, prepare a solution containing 50 units/mL glucose oxidase, 300 units/mL catalase, and 50 mM glucose. This system will enzymatically remove oxygen from the assay mixture.[5]
-
Prepare Reagents:
-
Dilute recombinant ETF to a final concentration of 2 µM in assay buffer.
-
Prepare a stock solution of this compound and dilute it to various concentrations (e.g., 0-200 µM) in assay buffer.
-
Dilute the ACAD enzyme to the desired working concentration in assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the deoxygenation system.
-
Add 25 µL of 2 µM ETF.
-
Add 25 µL of the this compound dilution.
-
Initiate the reaction by adding 25 µL of the ACAD enzyme solution.
-
Immediately place the plate in the fluorescence reader.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 495 nm.
-
Record the fluorescence every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease for each substrate concentration.
-
Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Data Presentation:
| Substrate Concentration (µM) | Initial Rate (RFU/min) |
| 0 | 0 |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 200 |
RFU: Relative Fluorescence Units
Experimental Workflow:
Caption: Workflow for the ACAD activity assay.
N-Myristoyltransferase (NMT) Inhibition Assay
This protocol outlines a radiometric assay to screen for the inhibitory potential of this compound against human N-myristoyltransferase (NMT). The assay measures the incorporation of radiolabeled myristoyl-CoA into a peptide substrate.
Materials:
-
Recombinant human NMT1
-
[3H]Myristoyl-CoA
-
Peptide substrate (e.g., GNAASARR-NH2)
-
This compound (potential inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100
-
Scintillation vials and cocktail
-
Filter paper (e.g., P81 phosphocellulose)
-
Phosphoric acid (for washing)
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the peptide substrate in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of [3H]Myristoyl-CoA.
-
Dilute recombinant NMT1 to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine:
-
25 µL of assay buffer
-
10 µL of the peptide substrate solution
-
10 µL of the this compound dilution (or buffer for control)
-
5 µL of [3H]Myristoyl-CoA
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted NMT1 enzyme.
-
Incubate at 30°C for 30 minutes.
-
-
Stopping the Reaction and Washing:
-
Spot 50 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter papers three times for 5 minutes each in a beaker containing 10 mM phosphoric acid.
-
Rinse the filter papers with acetone (B3395972) and let them air dry.
-
-
Quantification:
-
Place each dried filter paper into a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
-
Data Presentation:
| Inhibitor Concentration (µM) | CPM (Counts Per Minute) | % Inhibition |
| 0 (Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Signaling Pathway Context:
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 9. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PathWhiz [smpdb.ca]
- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 5-Methyldodecanoyl-CoA in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 5-Methyldodecanoyl-CoA in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, like other long-chain acyl-CoAs, is primarily influenced by three main factors:
-
pH: The thioester bond in acyl-CoAs is susceptible to hydrolysis, and the rate of hydrolysis is pH-dependent. Thioesters are generally more stable in acidic to neutral conditions and become increasingly unstable at alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis of the thioester bond. Therefore, it is crucial to keep solutions of this compound cool.
-
Enzymatic Degradation: Biological samples may contain acyl-CoA hydrolases (thioesterases) that can enzymatically cleave the thioester bond. Working quickly and keeping samples on ice can help minimize enzymatic activity.[1][2]
Q2: What is the recommended procedure for storing this compound solutions?
For optimal stability, aqueous solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store aliquots at -20°C for no longer than a day. For long-term storage, it is best to store the compound in its solid form at -20°C or below. If you have prepared a stock solution in an organic solvent, it can be stored at -20°C, but it is crucial to prevent evaporation and minimize freeze-thaw cycles. Biological samples containing long-chain acyl-CoAs should be rapidly frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1]
Q3: Which buffers are most suitable for working with this compound?
The choice of buffer is critical for maintaining the stability of this compound. An acidic to neutral pH range is generally preferred. Phosphate (B84403) buffers or citrate (B86180) buffers with a pH between 4.0 and 7.0 are commonly used. For instance, a 100 mM potassium phosphate buffer with a pH of 4.9 is often employed during the extraction of long-chain acyl-CoAs from tissues.[1] It is advisable to avoid basic buffers (pH > 7.5) as they can significantly increase the rate of thioester hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store at -80°C to minimize freeze-thaw cycles. Always keep solutions on ice during experiments. |
| Verify the pH of your buffer and ensure it is in the optimal range (pH 4.0-7.0). | ||
| Use high-purity solvents and reagents to avoid contaminants that could accelerate degradation. | ||
| Precipitation of the compound in aqueous buffer | Low solubility of the long-chain acyl-CoA in aqueous solutions. | Consider preparing a concentrated stock solution in an organic solvent like DMSO or a methanol (B129727)/water mixture and then diluting it in the aqueous buffer immediately before use.[3] |
| Ensure the final concentration of the organic solvent in your assay is compatible with your experimental system. | ||
| Evidence of hydrolysis (e.g., presence of free Coenzyme A) | The pH of the solution is too high (alkaline). | Adjust the buffer to a more acidic or neutral pH (4.0-7.0). |
| The temperature of the solution is too high. | Maintain the solution on ice or at 4°C throughout the experiment. | |
| Contamination with thioesterase enzymes. | If working with biological samples, ensure rapid processing and maintain low temperatures to inhibit enzymatic activity. Consider adding enzyme inhibitors if compatible with your experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound under various conditions (e.g., different pH, temperature, and buffers) using HPLC or LC-MS/MS analysis.
Materials:
-
This compound
-
Buffers of interest (e.g., 100 mM potassium phosphate, pH 5.0, 7.0, and 8.0)
-
High-purity water, methanol, and acetonitrile (B52724)
-
HPLC or LC-MS/MS system with a C18 column
-
Heptadecanoyl-CoA (as an internal standard)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., a small amount of methanol or DMSO, followed by dilution with the experimental buffer). Also, prepare a stock solution of the internal standard.
-
Incubation:
-
For each condition to be tested (e.g., pH 5.0, 7.0, 8.0), prepare a solution of this compound at a final concentration of 100 µM in the respective buffer.
-
Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Quenching and Extraction: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate proteins and stop enzymatic degradation. Centrifuge the samples to pellet any precipitate.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS/MS. The separation can be achieved using a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[4]
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the percentage of remaining this compound against time to determine its stability under each condition.
Data Presentation
The following tables provide illustrative examples of how to present stability data for this compound. Note: The data presented here is for exemplary purposes and should be replaced with your experimental findings.
Table 1: Effect of pH on the Stability of this compound at 25°C
| Time (hours) | Remaining Compound at pH 5.0 (%) | Remaining Compound at pH 7.0 (%) | Remaining Compound at pH 8.0 (%) |
| 0 | 100 | 100 | 100 |
| 4 | 98 | 95 | 85 |
| 8 | 96 | 90 | 72 |
| 24 | 92 | 80 | 50 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Time (hours) | Remaining Compound at 4°C (%) | Remaining Compound at 25°C (%) | Remaining Compound at 37°C (%) |
| 0 | 100 | 100 | 100 |
| 4 | 99 | 95 | 88 |
| 8 | 98 | 90 | 78 |
| 24 | 96 | 80 | 60 |
Visualizations
Beta-Oxidation Pathway for Branched-Chain Fatty Acyl-CoAs
This compound, as a branched-chain fatty acyl-CoA, undergoes a modified beta-oxidation pathway. The presence of a methyl group on an odd-numbered carbon prevents direct oxidation by acyl-CoA dehydrogenase. The pathway involves an initial carboxylation step followed by subsequent reactions to bypass the branch point.
Caption: Modified beta-oxidation pathway for this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in various solution conditions.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Mass Spectrometry Analysis of 5-Methyldodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor ionization of 5-Methyldodecanoyl-CoA during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why does this compound ionize poorly in my LC-MS system?
A1: Long-chain acyl-CoAs like this compound can exhibit poor ionization efficiency in electrospray ionization (ESI) for several reasons. When using typical reversed-phase liquid chromatography (LC) with acidic mobile phases (e.g., containing formic or acetic acid), the phosphate (B84403) groups of the CoA moiety are protonated, which suppresses overall ionization, particularly in negative ion mode. Furthermore, the long acyl chain makes the molecule relatively nonpolar, which can hinder efficient spray formation and desolvation in the ESI source.
Q2: What is the initial and most straightforward adjustment I can make to improve the signal?
A2: The most direct approach is to switch to a mobile phase with a basic pH. The use of ammonium (B1175870) hydroxide (B78521) in the mobile phase for LC-MS analysis of long-chain acyl-CoAs has been shown to significantly enhance ionization in positive ESI mode.[1][2] This is because the ammonium hydroxide helps to deprotonate the phosphate groups, leading to the formation of more stable and readily detectable protonated molecules ([M+H]+).
Q3: I'm still getting a low signal. What are the next steps in troubleshooting?
A3: If optimizing the mobile phase isn't sufficient, you should systematically evaluate your sample preparation, ESI source parameters, and consider alternative ionization methods or derivatization. The troubleshooting guide below provides a structured approach to these steps.
Q4: Should I be concerned about ion suppression from my sample matrix?
A4: Absolutely. Biological samples are complex and contain numerous molecules (e.g., phospholipids, salts) that can co-elute with your analyte and compete for ionization, a phenomenon known as ion suppression. Robust sample preparation is critical to minimize these matrix effects. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for any remaining ion suppression.
Troubleshooting Guide: Poor Ionization of this compound
This guide provides a step-by-step approach to diagnosing and resolving poor ionization issues.
Step 1: Optimize Sample Preparation
Contaminants from the biological matrix can significantly interfere with ionization. A thorough sample preparation is the first line of defense.
Recommended Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA from Cells/Tissues
This protocol is adapted from established methods for acyl-CoA extraction.[3][4][5]
-
Homogenization: Homogenize frozen tissue powder (~50-100 mg) or cell pellets (~1-10 million cells) in a cold extraction buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2).[6] For cell cultures, initial rinsing with ice-cold PBS is recommended.[7]
-
Lipid Removal: Perform a wash with a non-polar solvent like petroleum ether to remove interfering lipids.[6]
-
Protein Precipitation & Acyl-CoA Extraction: Add a mixture of methanol (B129727) and chloroform (B151607) to precipitate proteins and extract the more polar acyl-CoAs into the supernatant.[3]
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol and then equilibrate with water.
-
Load the supernatant from the previous step.
-
Wash the column with a weak acid (e.g., 2% formic acid) followed by methanol to remove contaminants.[3]
-
Elute the acyl-CoAs with a basic solution, such as 2-5% ammonium hydroxide in an organic solvent.[3]
-
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS method (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[4]
Step 2: Enhance Ionization with Mobile Phase Modifiers
As mentioned in the FAQs, a basic mobile phase is highly effective.
Recommended LC-MS Mobile Phase
-
Solvent A: 15 mM Ammonium Hydroxide in Water
-
Solvent B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Solvent B, increasing over time to elute the more hydrophobic long-chain acyl-CoAs.[1][2]
Quantitative Impact of Mobile Phase pH
| Mobile Phase Condition | Expected Impact on this compound Signal (Positive ESI) | Reference |
| Acidic (e.g., 0.1% Formic Acid) | Low to very low signal intensity | General Knowledge |
| Basic (e.g., 15 mM Ammonium Hydroxide) | Significant signal enhancement | [1][2] |
Step 3: Optimize ESI Source Parameters
Fine-tuning the ESI source can improve desolvation and ion transfer.
Key Parameters to Optimize
| Parameter | Recommended Starting Range | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV (Positive Mode) | Drives the electrospray process. |
| Capillary Temperature | 275 - 350 °C | Aids in the desolvation of droplets. |
| Sheath Gas Flow | 30 - 50 arbitrary units | Nebulizes the liquid into a fine spray. |
| Aux Gas Flow | 5 - 15 arbitrary units | Helps to evaporate the solvent. |
Step 4: Consider Derivatization (If Signal is Still Poor)
If direct analysis of the acyl-CoA is unsuccessful, consider hydrolyzing it to the free fatty acid (5-methyldodecanoic acid) and then derivatizing the carboxylic acid group. This adds a permanently charged or easily ionizable group, dramatically increasing sensitivity in positive ESI mode.[8][9]
Common Derivatization Strategies for Fatty Acids
| Derivatization Reagent | Ionization Enhancement Factor | Reference |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Up to 60,000-fold | [9] |
| Cholamine | Up to 2,000-fold | [9] |
| Boron Trifluoride/Methanol (for FAMEs) | Enhances volatility for GC-MS | [10][11] |
Experimental Protocol: Derivatization with AMPP
-
Hydrolysis: Cleave the CoA moiety from this compound to yield 5-methyldodecanoic acid using an appropriate enzymatic or chemical method.
-
Derivatization: React the resulting free fatty acid with AMPP in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).[9]
-
LC-MS Analysis: Analyze the resulting positively charged derivative by LC-MS in positive ion mode.
Step 5: Explore Alternative Ionization Techniques
If ESI remains problematic, other ionization sources may be more suitable for a molecule with the characteristics of this compound.
Comparison of Ionization Techniques
| Ionization Technique | Advantages for this compound | Disadvantages |
| APCI (Atmospheric Pressure Chemical Ionization) | Better for less polar molecules, less susceptible to matrix effects.[12][13] | Can sometimes lead to more fragmentation.[14] |
| APPI (Atmospheric Pressure Photoionization) | Can be more sensitive than APCI and ESI for certain lipids.[12][15] | Less common than ESI and APCI. |
| MALDI (Matrix-Assisted Laser Desorption/Ionization) | Good for a wide range of molecules, including lipids.[16][17][18] | Requires a suitable matrix and is typically used for offline analysis. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow of the troubleshooting process.
Caption: Troubleshooting workflow for poor ionization of this compound.
Signaling Pathway of ESI-MS for Acyl-CoA with Ammonium Hydroxide
This diagram illustrates the proposed mechanism of improved ionization in the presence of ammonium hydroxide.
Caption: Proposed ESI mechanism for enhanced acyl-CoA detection with a basic mobile phase.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. studylib.net [studylib.net]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. aocs.org [aocs.org]
Troubleshooting 5-Methyldodecanoyl-CoA synthesis impurities
Welcome to the technical support center for the synthesis of 5-Methyldodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis and purification of this important branched-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from its corresponding fatty acid, 5-methyldodecanoic acid. The most common laboratory-scale methods involve the activation of the carboxylic acid and subsequent reaction with Coenzyme A (CoA). Two prevalent methods are:
-
Mixed Anhydride (B1165640) Method: The fatty acid is reacted with an activating agent, such as isobutyl chloroformate, in the presence of a tertiary amine base to form a mixed anhydride. This reactive intermediate then readily acylates the free thiol group of Coenzyme A.
-
N-Hydroxysuccinimide (NHS) Ester Method: The fatty acid is first converted to an NHS ester using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The purified NHS ester is then reacted with Coenzyme A to form the desired thioester.
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can arise from several sources during the synthesis:
-
Starting Material (5-methyldodecanoic acid): The purity of the starting fatty acid is critical. Isomeric impurities, such as other positional isomers of methyldodecanoic acid (e.g., 4-methyldodecanoic acid, 6-methyldodecanoic acid), if present in the starting material, will be converted to their corresponding CoA esters, which can be difficult to separate from the desired product.
-
Side Reactions during Synthesis:
-
In the mixed anhydride method, side reactions can include the formation of symmetrical anhydrides of the fatty acid and the formation of urethanes if the reaction temperature is not properly controlled.
-
In the NHS ester method, incomplete removal of the dicyclohexylurea (DCU) byproduct can contaminate the final product.
-
-
Degradation: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
Q3: How can I purify the synthesized this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound. A reversed-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purification should be monitored by UV detection at approximately 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete activation of 5-methyldodecanoic acid. 2. Degradation of the activated intermediate. 3. Hydrolysis of the final product during workup or purification. 4. Inefficient reaction with Coenzyme A. | 1. Ensure anhydrous reaction conditions for the activation step. Use freshly distilled solvents and dried glassware. 2. Perform the activation reaction at low temperatures (e.g., 0°C to -15°C) and use the activated intermediate immediately. 3. Maintain a neutral to slightly acidic pH during workup and purification. Avoid prolonged exposure to strong acids or bases. 4. Ensure Coenzyme A is fully dissolved and use a slight excess. |
| Presence of Multiple Peaks in HPLC Analysis | 1. Isomeric impurities from the starting fatty acid. 2. Unreacted Coenzyme A. 3. Side products from the synthesis (e.g., symmetrical anhydride). 4. Degradation products (e.g., 5-methyldodecanoic acid). | 1. Analyze the purity of the starting 5-methyldodecanoic acid by GC-MS or LC-MS. If impurities are present, purify the fatty acid before synthesis. 2. Optimize the stoichiometry of the reactants. Unreacted CoA will typically elute earlier than the acyl-CoA on a reversed-phase column. 3. Optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation. 4. Analyze samples promptly after preparation and store them at low temperatures (-20°C or -80°C). |
| Mass Spectrometry Data Shows Unexpected Masses | 1. Presence of adducts (e.g., Na+, K+). 2. Contamination with byproducts from the synthesis. 3. Fragmentation of the molecule in the ion source. | 1. Use high-purity solvents and reagents. Consider using an ion-pairing agent in the mobile phase for LC-MS analysis. 2. Purify the sample by HPLC before MS analysis. 3. Optimize the ionization source parameters (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
-
Preparation of 5-methyldodecanoic acid: 5-methyldodecanoic acid can be synthesized via malonic ester synthesis or through a Grignard reaction, followed by purification by distillation or chromatography. The purity should be confirmed by GC-MS and NMR.
-
Activation: Dissolve 5-methyldodecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -15°C in a dry ice/acetone bath. Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.05 equivalents). Stir the reaction mixture at -15°C for 30 minutes.
-
Reaction with Coenzyme A: In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in water. Add this aqueous solution to the cold mixed anhydride solution with vigorous stirring.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed for 1-2 hours, monitoring by analytical HPLC. Once the reaction is complete, quench by adding a small amount of aqueous acid (e.g., 0.1 M HCl) to neutralize the base.
-
Purification: Purify the reaction mixture by preparative reversed-phase HPLC using a C18 column. A typical gradient would be from 5% to 95% acetonitrile in 50 mM ammonium acetate buffer (pH 5.5).
-
Lyophilization: Collect the fractions containing the product, pool them, and lyophilize to obtain this compound as a white powder.
Protocol 2: HPLC-MS/MS Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Parameters:
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ion Scanning: Monitor for characteristic fragment ions of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine and adenosine (B11128) diphosphate (B83284) fragments).
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting guide for this compound synthesis issues.
Optimizing extraction of 5-Methyldodecanoyl-CoA from cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 5-Methyldodecanoyl-CoA and other long-chain acyl-CoAs from cellular samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for successful long-chain acyl-CoA extraction?
A1: The most critical factors are minimizing degradation and maximizing extraction efficiency. Long-chain acyl-CoAs are highly unstable and present in low abundance.[1][2] Key considerations include:
-
Rapid Quenching: Immediately halt all enzymatic activity. For adherent cells, this can be achieved by washing with ice-cold PBS and then adding a cold extraction solvent.[1][3] For suspension cells, pellet them by centrifugation at 4°C and proceed immediately to extraction.[1]
-
Cold Temperatures: All steps, from cell harvesting to final extraction, should be performed on ice to minimize enzymatic and chemical degradation.[2]
-
Choice of Extraction Solvent: A mixture of organic solvents is typically used. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2]
-
Use of Internal Standards: To account for extraction variability and potential loss of analyte, it is crucial to add an internal standard early in the protocol.[2][3] Odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) are often used as they are not typically found in biological samples.[3]
Q2: Which extraction solvent system is best for this compound?
A2: For long-chain acyl-CoAs like this compound, a mixed organic-aqueous solvent system is generally recommended. A solution of acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) has been shown to be effective for a broad range of acyl-CoA species.[4] Another common approach involves homogenization in a buffer followed by extraction with acetonitrile and isopropanol.[2] The optimal choice may require some empirical testing for your specific cell type and experimental conditions.
Q3: Is solid-phase extraction (SPE) necessary for my samples?
A3: Solid-phase extraction (SPE) is a purification step that can significantly improve the cleanliness of your sample and increase recovery rates, especially for complex samples like tissue homogenates.[2] However, for cleaner samples from cell culture, it may not always be necessary and can sometimes lead to the loss of more hydrophilic, short-chain acyl-CoAs.[3] If you are experiencing significant matrix effects in your LC-MS analysis, incorporating an SPE step is recommended.[2]
Q4: How should I store my samples to ensure the stability of this compound?
A4: Due to their instability, it is best to process fresh samples immediately.[2] If storage is unavoidable, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of acyl-CoAs.[2] Extracted samples are best stored as dry pellets at -80°C and reconstituted just before analysis.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation | Ensure rapid quenching of metabolic activity and keep samples on ice throughout the entire procedure. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.[3] |
| Inefficient Extraction | Optimize the ratio of extraction solvent to the amount of starting material. A 20-fold excess of solvent is often recommended.[2] Ensure thorough homogenization of the sample.[2] | |
| Analyte Loss on Surfaces | The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. Consider using polypropylene (B1209903) tubes and pipette tips.[5] | |
| Poor Chromatographic Peak Shape | Inappropriate Reconstitution Solvent | The choice of reconstitution solvent is critical. Methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) are common choices that help maintain acyl-CoA stability.[1] |
| Matrix Effects | Consider incorporating a solid-phase extraction (SPE) step to clean up the sample.[2] | |
| Inaccurate or Imprecise Quantification | Lack of a Suitable Internal Standard | Use a stable isotope-labeled version of your analyte if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA is a good alternative.[3] |
| Non-Linearity in Calibration | Construct calibration curves using a matrix that closely matches your study samples to account for matrix effects.[3] |
Data Presentation
Table 1: Comparison of Extraction Solvents for Acyl-CoA Recovery
| Extraction Solvent | Target Acyl-CoAs | Reported Efficiency | Reference |
| Acetonitrile/Methanol/Water (2:2:1, v/v/v) | Broad Range (Short to Long-chain) | Enables robust detection of a wide range of acyl-CoAs. | [4] |
| Acetonitrile/Isopropanol | Long-chain | Effective for tissue homogenization and extraction. | [2] |
| 10% Trichloroacetic Acid (TCA) | Short-chain | Good for deproteinization and extraction of short-chain species. | [6][7] |
| 5-Sulfosalicylic Acid (SSA) | Short-chain | Can be more effective than TCA for retaining short-chain species and may eliminate the need for SPE. | [3][8] |
Table 2: Quantitative Abundance of Various Acyl-CoAs in Mammalian Cell Lines
Note: Data from different sources may have variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~5 | ~2.5 |
(Data sourced from multiple literature reports as summarized in a general protocol).[1]
Experimental Protocols
Protocol 1: General Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is a synthesis of established methods and is suitable for the extraction of a broad range of acyl-CoAs, including this compound, from both adherent and suspension cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), chilled to -20°C
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, polypropylene)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a pre-determined volume of cold extraction solvent containing the internal standard to the cells.
-
Adherent Cells: Use a cell scraper to scrape the cells in the cold solvent.
-
Suspension Cells: Resuspend the cell pellet in the cold solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Lysate Clarification:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
-
-
Sample Drying:
-
Dry the collected supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue with SPE
This protocol is adapted from established methods for tissue samples and incorporates a solid-phase extraction (SPE) step for improved sample purity.[2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Solvents for SPE: Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2 mL of isopropanol and 4 mL of acetonitrile to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at low speed (e.g., 1,900 x g) for 5 minutes.
-
-
Supernatant Collection:
-
Transfer the upper phase containing the acyl-CoAs to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol, followed by 2% formic acid, and then equilibrate with the extraction buffer.
-
Load the supernatant onto the SPE column.
-
Wash the column with the extraction buffer, followed by a wash with 2% ammonium hydroxide.
-
Elute the acyl-CoAs with 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for low acyl-CoA signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 5-Methyldodecanoyl-CoA during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Methyldodecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a branched-chain fatty acyl-CoA, is primarily due to two factors:
-
Enzymatic Degradation: Endogenous enzymes such as thioesterases, present in biological samples, can rapidly hydrolyze the thioester bond of the acyl-CoA molecule.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH and temperatures. Thioesters are more reactive than their oxygen ester counterparts and can be hydrolyzed to a carboxylic acid and a thiol.[1][2][3][4]
Q2: What are the immediate steps I should take after collecting my biological samples to minimize degradation?
A2: To minimize degradation, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5] This rapid freezing halts enzymatic activity and preserves the integrity of the analyte. Avoid repeated freeze-thaw cycles as this can compromise sample stability.
Q3: What type of buffer should I use for homogenization?
A3: An acidic buffer is recommended for homogenization to inhibit the activity of thioesterase enzymes. A commonly used and effective buffer is an ice-cold 100 mM potassium phosphate (B84403) (KH2PO4) buffer with a pH of 4.9.[5][6]
Q4: Can I use standard plastic tubes and pipette tips for my sample preparation?
A4: While standard laboratory plastics can be used, it is important to be aware that the phosphate groups of acyl-CoAs can have a high affinity for glass and metallic surfaces, which can lead to analyte loss.[7] Using low-retention plastics and minimizing contact with metal surfaces can help improve recovery.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete cell or tissue lysis. | - Ensure thorough homogenization. For tissues, a glass homogenizer can be more effective. - Optimize the ratio of tissue/cells to extraction solvent. |
| Degradation during extraction. | - Work quickly and keep samples on ice at all times. - Use pre-chilled solvents and tubes. - Consider adding a thioesterase inhibitor to the homogenization buffer. | |
| Inefficient Solid-Phase Extraction (SPE). | - Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. - Optimize the pH and solvent strength of the wash and elution buffers. | |
| High Variability in Replicate Samples | Inconsistent sample handling. | - Standardize all steps of the protocol, from sample collection to final analysis. - Ensure accurate and consistent pipetting, especially when handling small volumes. |
| Matrix effects in LC-MS/MS analysis. | - Use a stable isotope-labeled internal standard for this compound if available. - Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus the sample matrix. - Optimize the sample cleanup procedure to remove interfering substances.[8][9][10] | |
| Presence of Degradation Products in Analysis | Hydrolysis of the thioester bond. | - Ensure the pH of all solutions is maintained within a stable range, preferably acidic during extraction. - Avoid prolonged exposure to high temperatures. Dry down samples under a stream of nitrogen at room temperature. |
| Enzymatic activity not fully inhibited. | - Ensure rapid inactivation of enzymes immediately after sample collection (e.g., flash freezing). - Maintain low temperatures throughout the entire sample preparation process. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method used. The following table summarizes reported recovery rates from different methodologies for similar long-chain acyl-CoAs. Note that recovery for this compound may vary.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [6] |
| Comprehensive UHPLC-MS/MS Method | Mouse Liver | 90-111% | [11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 2.0 mL of isopropanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction of this compound.
Branched-Chain Fatty Acid Beta-Oxidation Pathway
Caption: Simplified beta-oxidation pathway for a branched-chain fatty acyl-CoA.
Fatty Acyl-CoAs in Cellular Signaling
Caption: General role of fatty acyl-CoAs as signaling molecules.
References
- 1. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of 5-Methyldodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 5-Methyldodecanoyl-CoA.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during the mass spectrometry analysis of this compound and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the expected protonated and common adduct ions for this compound in positive ion mode ESI-MS?
A1: In positive ion mode electrospray ionization (ESI), you can expect to observe the protonated molecule [M+H]⁺. Additionally, due to the presence of salts in buffers or glassware, it is common to see adduct ions such as sodium [M+Na]⁺ and potassium [M+K]⁺. In mobile phases containing ammonium (B1175870) salts (e.g., ammonium acetate (B1210297) or ammonium formate), the ammonium adduct [M+NH₄]⁺ is also frequently observed. The formation of these adducts can vary depending on the sample matrix and instrument conditions.
Q2: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?
A2: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode MS/MS. The most prominent fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety. Another common fragment ion is observed at m/z 428, representing the CoA moiety itself. For this compound, specific fragmentation around the methyl branch is also anticipated. Cleavage on either side of the C5 carbon, where the methyl group is located, can produce diagnostic ions that help to confirm the structure.
Q3: What are common sources of background noise and artifacts in the analysis of this compound?
A3: Background noise and artifacts can originate from various sources, including:
-
Solvent Quality: Impurities in solvents, such as plasticizers or other small molecules, can introduce significant background ions. Using high-purity, LC-MS grade solvents is crucial.
-
Sample Preparation: Contaminants from plasticware (e.g., phthalates), detergents, or incomplete removal of extraction buffers can lead to artifactual peaks.
-
In-source Fragmentation: High source temperatures or voltages can cause the analyte to fragment within the ion source before mass analysis, leading to the appearance of fragment ions in the MS1 spectrum. This can be mistaken for impurities or other analytes.
-
Adduct Formation: Besides the common adducts, unusual adducts can form depending on the mobile phase composition. For instance, ethylamine (B1201723) adducts have been reported when acetonitrile (B52724) is used.
Troubleshooting Common Issues
Issue 1: Poor Signal Intensity or No Signal for this compound
-
Possible Cause 1: Sample Degradation. Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures.
-
Troubleshooting: Ensure samples are always kept on ice or at 4°C during preparation and analysis. Use acidic buffers (e.g., pH 4-6) to improve stability. Prepare samples fresh and analyze them promptly.
-
-
Possible Cause 2: Inefficient Ionization. The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition and source parameters.
-
Troubleshooting: Optimize ESI source parameters such as capillary voltage, gas flow rates, and source temperature. Experiment with different mobile phase modifiers, such as ammonium acetate or formate, to enhance protonation or adduct formation.
-
-
Possible Cause 3: Adsorption to Surfaces. Long-chain acyl-CoAs can adsorb to plastic and glass surfaces.
-
Troubleshooting: Use low-adsorption vials and pipette tips. The use of glass vials may decrease signal loss and improve sample stability.[1]
-
Issue 2: Multiple Peaks Observed for a Single Analyte
-
Possible Cause 1: Adduct Formation. As mentioned in the FAQs, the presence of multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) will result in multiple peaks in the mass spectrum for a single analyte.
-
Troubleshooting: This is often unavoidable but can be managed. Summing the intensities of all adducts for a given analyte can provide more accurate quantification. Reducing salt contamination from buffers and glassware can minimize sodium and potassium adducts.
-
-
Possible Cause 2: In-source Fragmentation. If the peak corresponds to a known fragment ion of your analyte, in-source fragmentation is likely occurring.
-
Troubleshooting: Reduce the source temperature and capillary/fragmentor voltage to minimize fragmentation in the ion source.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause 1: Column Equilibration. Insufficient column equilibration between injections can lead to shifting retention times.
-
Troubleshooting: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A proper column wash and re-equilibration step at the end of each run is critical.
-
-
Possible Cause 2: Mobile Phase Instability. Changes in mobile phase composition over time can affect retention.
-
Troubleshooting: Prepare fresh mobile phases daily. Ensure proper mixing if using a binary or ternary pump.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the mass spectrometry analysis of long-chain acyl-CoAs.
Table 1: Common Adducts of a Generic Long-Chain Acyl-CoA (LCCoA)
| Ion Species | Mass-to-Charge Ratio (m/z) | Notes |
| [M+H]⁺ | Molecular Weight + 1.0073 | Protonated molecule, often the target for quantification. |
| [M+NH₄]⁺ | Molecular Weight + 18.0338 | Common in mobile phases with ammonium salts. |
| [M+Na]⁺ | Molecular Weight + 22.9892 | Frequent contaminant from glassware and buffers. |
| [M+K]⁺ | Molecular Weight + 39.0978 | Frequent contaminant from glassware and buffers. |
Table 2: Characteristic MS/MS Fragments of Acyl-CoAs (Positive Ion Mode)
| Fragmentation Event | Resulting Ion (m/z) or Neutral Loss (Da) | Description |
| Neutral Loss | 507 Da | Corresponds to the loss of the 3'-phosphoadenosine diphosphate moiety. This is a highly characteristic fragmentation for acyl-CoAs.[2][3][4] |
| Fragment Ion | m/z 428 | Represents the pantetheine-phosphate portion of the CoA molecule.[3] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Biological Tissues
-
Homogenization: Homogenize frozen tissue (~50 mg) in 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 Methanol (B129727):Chloroform (B151607):Water).
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Acyl-CoA Extraction: Collect the upper aqueous/methanol phase containing the polar acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 4.5.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
SRM Transitions:
-
Primary: Precursor ion [M+H]⁺ → Product ion corresponding to the neutral loss of 507 Da.
-
Confirmatory: Precursor ion [M+H]⁺ → Product ion at m/z 428.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
-
Collision Energy: Optimize for the specific instrument and analyte to maximize the signal of the product ions.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Amino Acid Supplementation: Impact on Signaling and Relevance to Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Low Abundance 5-Methyldodecanoyl-CoA
Welcome to the technical support center for the quantification of low abundance 5-Methyldodecanoyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the analysis of this rare, branched-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: The quantification of this compound presents several analytical hurdles. Due to its role as a likely signaling molecule or metabolic intermediate, it is often present at very low physiological concentrations, making detection difficult.[1] Like other acyl-CoAs, it is susceptible to degradation, particularly in aqueous solutions, during sample preparation and analysis.[2][3] The complex biological matrix in which it is found can also interfere with analytical measurements, a phenomenon known as the matrix effect.[1] Furthermore, the accurate quantification of this specific branched-chain fatty acyl-CoA is often hampered by the commercial unavailability of a certified reference standard.[4]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and specific quantification of acyl-CoAs, including low-abundance species like this compound.[5][6] This method offers the high selectivity needed to distinguish this compound from other structurally similar lipids and the high sensitivity required to detect it at picomolar to nanomolar concentrations.[1]
Q3: How can I improve the stability of this compound during sample preparation?
A3: To minimize the degradation of this compound, it is crucial to work quickly and at low temperatures. Biological samples should be flash-frozen in liquid nitrogen immediately after collection.[1] The extraction process should be performed on ice, and the use of acidic conditions can help to stabilize the molecule.[7] Additionally, using glass vials instead of plastic for sample handling can reduce the loss of acyl-CoAs due to adsorption.
Q4: What is the best approach for extracting this compound from biological samples?
A4: A robust sample preparation protocol is critical for the successful quantification of low-abundance lipids. Solid-phase extraction (SPE) is a highly effective technique for isolating and concentrating acyl-CoAs from complex biological matrices.[7] A mixed-mode SPE approach can be particularly beneficial for separating the amphiphilic this compound from interfering substances. It is also advisable to include antioxidants like butylated hydroxytoluene (BHT) during the extraction process to prevent oxidative degradation.[1]
Q5: How can I overcome the lack of a commercial standard for this compound?
A5: The absence of a specific standard is a significant challenge. In such cases, a common strategy is to use a surrogate standard. This involves using a structurally similar, stable isotope-labeled acyl-CoA that is not naturally present in the sample. A C17:0-CoA or another odd-chain fatty acyl-CoA could be a suitable choice.[8] While this approach provides relative quantification, it can be a reliable way to compare the levels of this compound across different samples. For absolute quantification, custom synthesis of a this compound standard would be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Degradation during sample handling: this compound is unstable. 2. Inefficient extraction: The analyte is not being effectively isolated from the sample matrix. 3. Low ionization efficiency: The molecule is not being efficiently ionized in the mass spectrometer. 4. Concentration below the limit of detection (LOD): The amount of analyte is too low for the instrument to detect. | 1. Work on ice, use pre-chilled solvents, and minimize the time between sample collection and analysis.[1] 2. Optimize the solid-phase extraction (SPE) protocol. Consider different sorbents and elution solvents.[7] 3. Consider chemical derivatization to improve ionization.[9] Optimize mass spectrometer source conditions. 4. Increase the starting sample amount or concentrate the final extract. |
| Poor Peak Shape in Chromatography | 1. Inappropriate column chemistry: The LC column is not providing adequate separation. 2. Suboptimal mobile phase: The mobile phase composition or pH is not ideal for the analyte. 3. Analyte adsorption: The molecule is adsorbing to surfaces in the LC system. | 1. Use a C18 reversed-phase column suitable for lipid analysis.[8] 2. Optimize the mobile phase gradient and pH. The use of an ion-pairing reagent can sometimes improve peak shape for acyl-CoAs, but this should be done with caution as it can contaminate the MS system. 3. Flush the system thoroughly. The use of glass-lined vials and tubing can help. |
| High Background Noise or Matrix Effects | 1. Contaminated solvents or reagents: Impurities are interfering with the signal. 2. Insufficient sample cleanup: The biological matrix is causing ion suppression or enhancement. 3. Carryover from previous injections: Residual analyte is being detected. | 1. Use high-purity, LC-MS grade solvents and reagents.[1] 2. Implement a more rigorous sample cleanup protocol, such as a multi-step SPE.[7] 3. Develop a robust needle and column wash method between injections. |
| Inconsistent Quantification Results | 1. Variable extraction recovery: The efficiency of the extraction is not consistent across samples. 2. Instability of the analyte in the autosampler: The analyte is degrading while waiting for injection. 3. Lack of an appropriate internal standard: Variations in sample processing and analysis are not being accounted for. | 1. Ensure a consistent and reproducible extraction procedure for all samples. 2. Keep the autosampler at a low temperature (e.g., 4°C). 3. Use a stable isotope-labeled internal standard that is structurally similar to this compound.[10] |
Experimental Protocols
Detailed Methodology for Acyl-CoA Extraction and Quantification by LC-MS/MS
This protocol is a general guideline and may require optimization for your specific sample type and instrumentation.
1. Sample Preparation and Extraction:
-
Tissue Samples: Immediately after collection, flash-freeze approximately 50-100 mg of tissue in liquid nitrogen.
-
Cell Samples: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in a minimal volume of ice-cold PBS and centrifuge to pellet.
-
Homogenization: Homogenize the tissue or cell pellet in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., C17:0-CoA) to the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction by adding 1 mL of chloroform (B151607) and 0.5 mL of 0.9% NaCl solution. Vortex thoroughly and centrifuge to separate the phases.
-
Acyl-CoA Isolation: Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.
-
Solid-Phase Extraction (SPE): Reconstitute the dried extract in a small volume of a suitable solvent and load it onto a mixed-mode SPE cartridge. Wash the cartridge to remove interfering substances and then elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol containing ammonium (B1175870) hydroxide).
-
Final Preparation: Dry the eluate under nitrogen and reconstitute it in a small volume of the initial LC mobile phase for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve good separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds, if available, or predicted based on the fragmentation patterns of similar acyl-CoAs. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety.
-
Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for low or no signal of this compound.
References
- 1. Transcriptomic Analysis of Short/Branched-Chain Acyl-Coenzyme a Dehydrogenase Knocked Out bMECs Revealed Its Regulatory Effect on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. Frontiers | Transcriptomic Analysis of Short/Branched-Chain Acyl-Coenzyme a Dehydrogenase Knocked Out bMECs Revealed Its Regulatory Effect on Lipid Metabolism [frontiersin.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estimating the Prevalence of Rare Diseases: Long-Chain Fatty Acid Oxidation Disorders as an Illustrative Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomer interference in 5-Methyldodecanoyl-CoA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 5-Methyldodecanoyl-CoA, with a focus on minimizing isomer interference.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the quantitative analysis of this compound?
The primary challenge in analyzing this compound is its low endogenous abundance and the presence of structurally similar isomers. These isomers often have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone. Therefore, chromatographic separation is critical for accurate quantification. Additionally, acyl-CoAs are susceptible to degradation, requiring careful sample handling and extraction procedures.
Q2: Which analytical technique is most suitable for distinguishing this compound from its isomers?
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most effective technique for separating and quantifying isomeric acyl-CoAs.[1][2] The high resolving power of UPLC allows for the separation of isomers based on subtle differences in their physicochemical properties, while tandem mass spectrometry provides high sensitivity and selectivity for detection.
Q3: What are the potential isomers of this compound that I should be aware of?
Potential isomers include other methyl-branched dodecanoyl-CoAs (e.g., 2-, 3-, 4-, 6-, 7-, 8-, 9-, 10-, 11-Methyldodecanoyl-CoA) and other C13-acyl-CoAs with different chain structures. The specific isomers present will depend on the biological system being studied.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
Peak identity should be confirmed by comparing the retention time and fragmentation pattern (MS/MS spectrum) with that of a certified this compound analytical standard. In the absence of a commercial standard, a custom synthesis may be required.
Q5: What are the critical parameters for developing a robust UPLC-MS/MS method for this compound analysis?
Key parameters to optimize include:
-
Column Chemistry: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[3]
-
Mobile Phase Composition: A gradient elution using water and acetonitrile (B52724) or methanol (B129727) with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is typical.[3] The pH of the mobile phase can also influence separation.
-
Gradient Profile: A shallow gradient is often necessary to achieve optimal separation of isomers.
-
Mass Spectrometry Conditions: Optimization of parameters such as collision energy is crucial for achieving sensitive and specific detection using Multiple Reaction Monitoring (MRM).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, broadening) | 1. Column contamination or degradation.2. Inappropriate injection solvent.3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it.2. Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase.3. Adjust mobile phase pH or add a competitor to block active sites. |
| Co-elution of isomers | 1. Insufficient chromatographic resolution. | 1. Optimize the UPLC gradient by making it shallower.2. Try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).3. Adjust the mobile phase pH. |
| Low signal intensity | 1. Inefficient extraction.2. Degradation of this compound.3. Ion suppression in the mass spectrometer. | 1. Optimize the extraction protocol; ensure complete cell lysis and protein precipitation.2. Keep samples on ice or at 4°C throughout the extraction process and analyze them promptly.3. Dilute the sample to reduce matrix effects or improve sample cleanup using solid-phase extraction (SPE). |
| High background noise | 1. Contaminated solvents or reagents.2. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and reagents.2. Implement a robust needle and injection port washing procedure between samples. |
| Inconsistent retention times | 1. Fluctuations in column temperature.2. Changes in mobile phase composition.3. Pump malfunction. | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phases daily and ensure proper mixing.3. Check the LC pump for leaks and ensure it is delivering a stable flow rate. |
Experimental Protocols
Protocol for Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol in water
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
Microcentrifuge tubes (pre-chilled)
-
Cell scraper (for adherent cells)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol (containing internal standard) per 10 cm dish and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold 80% methanol (containing internal standard).
-
-
Lysis and Protein Precipitation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis (e.g., 50 µL of 50% methanol in water with 10 mM ammonium acetate).
Protocol for UPLC-MS/MS Analysis of this compound
This is a general workflow that should be optimized for your specific instrumentation.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
To be determined using a this compound standard. The precursor ion will be the [M+H]⁺ adduct. A characteristic product ion results from the neutral loss of the phosphopantetheine moiety.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Data Presentation
Table 1: Example Chromatographic Resolution of Acyl-CoA Isomers
| Compound | Retention Time (min) |
| 4-Methyldodecanoyl-CoA | 12.1 |
| This compound | 12.3 |
| 6-Methyldodecanoyl-CoA | 12.5 |
| Tridecanoyl-CoA | 12.8 |
| Data is illustrative and will vary based on the specific chromatographic conditions. |
Table 2: Example MRM Transitions for C13 Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be determined] | [To be determined] |
| ¹³C₃-5-Methyldodecanoyl-CoA (Internal Standard) | [To be determined] | [To be determined] |
| Precursor and product ions need to be determined empirically using analytical standards. |
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Simplified metabolic fate of this compound.
References
Validation & Comparative
Comparative Analysis of 5-Methyldodecanoyl-CoA and Dodecanoyl-CoA in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanoyl-CoA is a straight-chain, saturated fatty acyl-CoA with a 12-carbon backbone. It is a standard intermediate in fatty acid metabolism, primarily undergoing β-oxidation in the mitochondria and peroxisomes. In contrast, 5-Methyldodecanoyl-CoA is a branched-chain fatty acyl-CoA. The presence of a methyl group on the carbon chain significantly alters its metabolic processing, as the methyl branch can sterically hinder the enzymes of the conventional β-oxidation pathway.
Qualitative Comparison of Metabolic Processing
Due to their structural differences, this compound and dodecanoyl-CoA are substrates for different enzymatic pathways. This inherent difference in substrate specificity is the primary point of comparison in their enzyme kinetics.
| Feature | This compound | Dodecanoyl-CoA |
| Structure | Branched-chain fatty acyl-CoA | Straight-chain fatty acyl-CoA |
| Primary Metabolic Pathway | α-oxidation (peroxisomal) | β-oxidation (mitochondrial & peroxisomal)[1][2][3][4] |
| Key Initial Enzymes | Phytanoyl-CoA hydroxylase (PHYH) | Acyl-CoA oxidases/dehydrogenases |
| Expected Enzyme Affinity (Km) | Likely higher Km (lower affinity) with β-oxidation enzymes due to steric hindrance. | Lower Km (higher affinity) with β-oxidation enzymes. |
| Expected Max. Reaction Velocity (Vmax) | Likely lower Vmax with β-oxidation enzymes. | Higher Vmax with β-oxidation enzymes. |
Metabolic Pathways
The metabolism of straight-chain fatty acyl-CoAs like dodecanoyl-CoA is a well-established process. In contrast, branched-chain fatty acyl-CoAs such as this compound require a preparatory pathway, α-oxidation, before they can be further broken down.[5][6] The presence of a methyl group, particularly near the carboxyl end, can prevent the formation of the necessary intermediates for β-oxidation. The α-oxidation pathway removes one carbon from the carboxyl end, resolving the issue of the methyl branch and allowing the shortened chain to then enter the β-oxidation pathway.[5][6]
References
- 1. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
Validating the Metabolic Pathway of 5-Methyldodecanoyl-CoA: A Comparative Guide Using a Model Branched-Chain Fatty Acid
For researchers, scientists, and drug development professionals, validating the precise metabolic pathway of a novel or less-studied compound is a critical endeavor. 5-Methyldodecanoyl-CoA, a branched-chain acyl-CoA, represents a class of molecules with emerging roles in metabolism and disease. However, detailed experimental validation of its specific pathway remains limited in publicly available literature. To address this, we present a comprehensive guide using the well-characterized metabolic pathway of phytanic acid, a structurally related branched-chain fatty acid, as a validated model. This guide will compare the primary alpha-oxidation pathway of phytanic acid with an alternative pathway, present quantitative data from healthy and diseased states, provide detailed experimental protocols, and visualize the key processes.
The Challenge of Validating Novel Metabolic Pathways
Elucidating the metabolic fate of a specific molecule like this compound requires a multi-faceted experimental approach. The inherent complexity of metabolic networks necessitates robust and validated methodologies to identify and quantify metabolites, measure enzyme kinetics, and ultimately confirm the sequence of biochemical transformations. Due to the lack of extensive research on this compound, this guide leverages the extensive body of work on phytanic acid metabolism to provide a practical framework for researchers.
The Phytanic Acid Alpha-Oxidation Pathway: A Validated Model
Phytanic acid is a 3-methyl branched-chain fatty acid that cannot be metabolized by the standard beta-oxidation pathway due to the presence of a methyl group on the β-carbon. Instead, it undergoes a process called alpha-oxidation, which occurs primarily in the peroxisomes. This pathway serves as an excellent model for studying the metabolism of other branched-chain fatty acids.
The initial step in the alpha-oxidation of phytanic acid is its activation to phytanoyl-CoA. This is followed by a series of enzymatic reactions that ultimately shorten the fatty acid chain by one carbon, producing pristanic acid. Pristanic acid, with the methyl group now on the α-carbon, can then enter the peroxisomal beta-oxidation pathway for further degradation.[1][2][3] A defect in the alpha-oxidation pathway, most notably a deficiency in the enzyme phytanoyl-CoA hydroxylase, leads to the accumulation of phytanic acid and results in a rare inherited neurological disorder known as Refsum disease.[2][4][5]
An alternative, though typically minor, route for phytanic acid metabolism is ω-oxidation, which occurs in the endoplasmic reticulum.[6][7][8] This pathway involves the oxidation of the terminal methyl group and can become more significant when α-oxidation is impaired.[7]
Comparative Analysis of Phytanic Acid Metabolic Pathways
To provide a clear comparison, the following table summarizes the key features of the alpha- and omega-oxidation pathways of phytanic acid.
| Feature | Alpha-Oxidation Pathway | Omega-Oxidation Pathway |
| Primary Function | Major degradation pathway for phytanic acid | Minor, compensatory pathway |
| Subcellular Location | Peroxisomes[1][9] | Endoplasmic Reticulum[8] |
| Key Enzyme | Phytanoyl-CoA Hydroxylase (PHYH)[2][10] | Cytochrome P450 (e.g., CYP4F family)[11] |
| Initial Product | 2-Hydroxyphytanoyl-CoA[9] | ω-Hydroxyphytanic acid[8] |
| Final Product of Initial Phase | Pristanic acid[2] | Phytanedioic acid[8] |
| Disease Association | Refsum Disease (PHYH deficiency)[2][5] | Upregulated in Refsum Disease[7] |
Quantitative Data: Healthy vs. Diseased States
The following tables present quantitative data on the levels of key metabolites in the phytanic acid pathway, comparing healthy individuals with patients suffering from Refsum disease.
Table 1: Plasma Concentrations of Phytanic Acid and Pristanic Acid
| Analyte | Healthy Controls (µmol/L) | Refsum Disease Patients (µmol/L) |
| Phytanic Acid | 0.86 - 5.77[12] | >200 (can be much higher)[13] |
| Pristanic Acid | 0.032 - 9.951[14] | Variable, often elevated but to a lesser extent than phytanic acid[1] |
| Ratio (Pristanic/Phytanic) | Typically >0.02[1] | Typically <0.015[1] |
Table 2: Enzyme Activity Data
| Enzyme | Normal Activity Range | Activity in Refsum Disease |
| Phytanoyl-CoA Hydroxylase | Detectable activity in fibroblasts and liver homogenates | Deficient or absent activity[5][15] |
Experimental Protocols
Validating the role of a molecule in a metabolic pathway relies on a set of key experiments. Below are detailed methodologies for the analysis of phytanic acid metabolism, which can be adapted for the study of this compound.
Quantification of Phytanic and Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is essential for determining the baseline levels of the fatty acids and assessing their accumulation in disease states.
a. Sample Preparation:
-
To 100 µL of plasma, add internal standards (e.g., deuterated phytanic acid and pristanic acid).[14]
-
Perform lipid extraction using a chloroform:methanol (2:1, v/v) mixture.
-
Saponify the lipid extract using ethanolic potassium hydroxide (B78521) to release free fatty acids.[3]
-
Acidify the sample and extract the free fatty acids with hexane.
-
Derivatize the fatty acids to their methyl esters using a suitable agent (e.g., BF3-methanol).
b. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[14]
-
Use a temperature gradient to separate the fatty acid methyl esters.
-
Detect the eluting compounds using a mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of phytanic acid and pristanic acid methyl esters and their internal standards.[14]
-
Quantify the analytes by comparing the peak areas of the endogenous compounds to their respective internal standards.
Measurement of Phytanoyl-CoA Hydroxylase (PHYH) Activity
This assay is crucial for confirming the function of the key enzyme in the alpha-oxidation pathway.
a. Preparation of Cell Lysates or Tissue Homogenates:
-
Culture fibroblasts or use liver tissue samples.
-
Homogenize the cells or tissue in a suitable buffer.
-
Determine the protein concentration of the homogenate.
b. Enzyme Assay:
-
Prepare a reaction mixture containing the cell homogenate, [1-¹⁴C]-phytanoyl-CoA as the substrate, and the necessary cofactors: Fe²⁺, 2-oxoglutarate, and ascorbate.[16]
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and extract the lipids.
-
Separate the substrate ([1-¹⁴C]-phytanoyl-CoA) from the product ([1-¹⁴C]-pristanal, which is subsequently converted to pristanic acid) using high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed using a radiodetector.
-
Express the enzyme activity as nmol of product formed per hour per mg of protein.
Visualizing the Pathways and Workflows
Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following are Graphviz representations of the phytanic acid metabolic pathways and a typical experimental workflow for their validation.
References
- 1. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. nepjol.info [nepjol.info]
- 5. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomes, Refsum's disease and the alpha- and omega-oxidation of phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 10. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 11. nvkc.nl [nvkc.nl]
- 12. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 15. researchgate.net [researchgate.net]
- 16. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyldodecanoyl-CoA: An Evaluation of its Substrate Potential in Fatty Acid Metabolism
A comparative analysis of 5-Methyldodecanoyl-CoA and its isomers reveals that the position of the methyl group profoundly influences its suitability as a substrate for the key enzymes of fatty acid oxidation. While direct kinetic comparisons are scarce in published literature, the established substrate specificities of mitochondrial and peroxisomal enzymes indicate that mid-chain methylation, as seen in this compound, likely represents a less favorable substrate compared to isomers with branching closer to the carboxyl or terminal ends.
The catabolism of fatty acids is a finely tuned process, with enzymes exhibiting distinct preferences for the chain length and structure of their acyl-CoA substrates. The introduction of a methyl branch on the acyl chain, creating isomers of a fatty acid, can significantly alter the efficiency of their breakdown. This guide examines the probable metabolic fate of this compound in comparison to its isomers, drawing upon the known substrate specificities of acyl-CoA dehydrogenases, carnitine acyltransferases, and the enzymes of peroxisomal β-oxidation.
Comparative Enzymatic Processing of Methyldodecanoyl-CoA Isomers
The position of the methyl group on the dodecanoyl-CoA backbone is a critical determinant of its interaction with the active sites of metabolic enzymes. The following table summarizes the likely substrate suitability of various methyldodecanoyl-CoA isomers for key enzyme families involved in fatty acid oxidation. This comparison is inferred from the known substrate preferences of these enzymes for branched-chain fatty acids.
| Isomer Position | Acyl-CoA Dehydrogenases (e.g., ACADSB) | Carnitine Acyltransferases (CPT1/CrAT) | Peroxisomal Acyl-CoA Oxidases (e.g., Pristanoyl-CoA Oxidase) | Probable Metabolic Fate |
| 2-Methyl | Likely a substrate for specialized enzymes (e.g., ACADSB), but may be processed slowly. | Potentially transported, but the branch may hinder binding. | A primary substrate for the 2-methyl-branched chain pathway. | Primarily peroxisomal α- and β-oxidation. |
| 3-Methyl | May be a poor substrate; the branch can interfere with hydride transfer. | Transport efficiency is likely reduced. | May undergo peroxisomal oxidation. | Slow mitochondrial or peroxisomal oxidation. |
| 5-Methyl | Substrate suitability is likely low due to steric hindrance within the active site. | Transport efficiency is expected to be lower than the straight-chain analog. | May be shunted to peroxisomes as a non-preferred substrate. | Likely inefficiently oxidized in both mitochondria and peroxisomes. |
| 11-Methyl (iso-form) | Can be a substrate for certain ACADs after initial cycles of β-oxidation. | Generally transported efficiently by CPT1. | Can be oxidized in peroxisomes. | Mitochondrial and peroxisomal β-oxidation. |
| Dodecanoyl-CoA (unbranched) | Efficiently processed by long-chain acyl-CoA dehydrogenase (ACADL). | Preferred substrate for CPT1. | Not a primary substrate for peroxisomal oxidation unless chain length is very long. | Primarily mitochondrial β-oxidation. |
Metabolic Pathways and Isomer Specificity
The catabolism of branched-chain fatty acids can proceed through several pathways, with the position of the methyl group dictating the initial enzymatic steps. The following diagram illustrates the general metabolic routes and highlights the challenges faced by mid-chain methylated isomers like this compound.
Experimental Protocols
The determination of substrate specificity for enzymes of fatty acid metabolism typically involves in vitro assays with purified enzymes and synthetic acyl-CoA substrates.
Acyl-CoA Dehydrogenase Activity Assay
This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the acyl-CoA dehydrogenase and electron transfer flavoprotein (ETF).
Protocol:
-
A reaction mixture is prepared containing phosphate (B84403) buffer, the acyl-CoA substrate (e.g., this compound or an isomer), ETF, and DCPIP.
-
The reaction is initiated by the addition of the purified acyl-CoA dehydrogenase.
-
The rate of DCPIP reduction is monitored spectrophotometrically by the decrease in absorbance at 600 nm.
-
Kinetic parameters (Km and Vmax) are determined by measuring the reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Carnitine Acyltransferase Activity Assay
This assay measures the rate of acylcarnitine formation from acyl-CoA and L-carnitine.
Protocol:
-
A reaction mixture is prepared containing buffer, L-carnitine, and the acyl-CoA substrate.
-
The reaction is initiated by the addition of the purified carnitine acyltransferase (e.g., CPT1 or CrAT).
-
The reaction is stopped after a defined time period by the addition of acid.
-
The amount of acylcarnitine produced is quantified using techniques such as high-performance liquid chromatography (HPLC) or tandem mass spectrometry (MS/MS).
-
Kinetic parameters are determined by measuring the initial rates of acylcarnitine formation at different substrate concentrations.
Conclusion
Based on the established principles of enzyme-substrate specificity in fatty acid metabolism, this compound is predicted to be a suboptimal substrate compared to its unbranched counterpart and isomers with methyl groups at the 2- or near-terminal positions. The mid-chain methyl group likely creates steric hindrance within the active sites of many mitochondrial β-oxidation enzymes, leading to inefficient processing. Consequently, this compound is more likely to be shunted to peroxisomal oxidation pathways, which are equipped to handle more complex fatty acid structures. However, without direct comparative kinetic data, the precise efficiency of its metabolism remains an area for further investigation. Future studies employing the experimental protocols outlined above are necessary to definitively characterize the enzymatic handling of this compound and its isomers.
A Comparative Guide to the Functional Differences Between 5-Methyl and Other Methyl-Branched Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional roles of 5-methyl-branched acyl-CoAs and other common methyl-branched acyl-CoAs in cellular metabolism and signaling. While extensive research exists for methyl-branched acyl-CoAs derived from amino acid catabolism, specific experimental data on 5-methyl-branched acyl-CoAs, such as 5-methylhexanoyl-CoA, is limited. This guide summarizes the current understanding, highlights knowledge gaps, and provides relevant experimental protocols for further investigation.
Introduction to Methyl-Branched Acyl-CoAs
Methyl-branched acyl-CoAs are important intermediates in cellular metabolism, arising primarily from the catabolism of branched-chain amino acids (BCAAs) and the metabolism of branched-chain fatty acids. The position of the methyl group on the acyl chain significantly influences their metabolic fate, interaction with enzymes, and potential roles in cellular signaling. This guide focuses on comparing the well-characterized 2-methyl and 3-methyl-branched acyl-CoAs with the less understood 5-methyl-branched acyl-CoAs.
Metabolic Pathways of Methyl-Branched Acyl-CoAs
The metabolism of methyl-branched acyl-CoAs is primarily handled by a family of mitochondrial enzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes exhibit specificity for the chain length and branching pattern of their substrates.
Metabolism of 2-Methyl and 3-Methyl-Branched Acyl-CoAs:
The catabolism of the BCAAs—leucine, isoleucine, and valine—gives rise to the most well-studied methyl-branched acyl-CoAs:
-
Isovaleryl-CoA: Derived from leucine, it is a 3-methyl-branched acyl-CoA. It is dehydrogenated by isovaleryl-CoA dehydrogenase (IVD).
-
Isobutyryl-CoA: Derived from valine, it is a 2-methyl-branched acyl-CoA. It is a substrate for isobutyryl-CoA dehydrogenase (IBD).
-
(S)-2-Methylbutyryl-CoA: Derived from isoleucine, it is a 2-methyl-branched acyl-CoA. It is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.
Deficiencies in these enzymes lead to various metabolic disorders, underscoring their critical roles.
Metabolism of 5-Methyl-Branched Acyl-CoAs:
Specific metabolic pathways for 5-methyl-branched acyl-CoAs, such as 5-methylhexanoyl-CoA, are not well-documented in the scientific literature. It is hypothesized that they undergo β-oxidation, similar to other fatty acids. However, the specific acyl-CoA dehydrogenase that acts on these substrates has not been definitively identified. Based on its chain length, it could potentially be a substrate for medium-chain acyl-CoA dehydrogenase (MCAD) or long-chain acyl-CoA dehydrogenase (LCAD), but this requires experimental verification.
Signaling Pathways and Logical Relationships
The metabolism of methyl-branched acyl-CoAs is integrated with central carbon metabolism. The breakdown of these molecules produces acetyl-CoA and/or propionyl-CoA, which can enter the citric acid cycle.
Orthogonal method for validating 5-Methyldodecanoyl-CoA identification
For Researchers, Scientists, and Drug Development Professionals
The definitive identification and quantification of lipids and related metabolites are paramount in advancing research and development in numerous fields, from fundamental biology to pharmaceutical sciences. 5-Methyldodecanoyl-CoA, a branched-chain acyl-coenzyme A, presents a unique analytical challenge due to the necessity of confirming not only its overall composition but also the specific position of its methyl branch. This guide provides a comprehensive comparison of orthogonal analytical methods for the robust validation of this compound identification, complete with supporting experimental data and detailed protocols.
Comparison of Orthogonal Validation Methods
A multi-pronged analytical approach is essential for the unambiguous identification of this compound. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid methyl ester (FAME) for structural confirmation of the acyl chain, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of each orthogonal method for the analysis of this compound or analogous branched-chain fatty acids.
| Parameter | LC-MS/MS (Direct analysis of Acyl-CoA) | GC-MS (Analysis of FAME derivative) | NMR Spectroscopy (Structural analysis) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 9 - 437 ng/L[1] | ~ 1 µM |
| Limit of Quantification (LOQ) | 0.4 - 20 ng/mL | 30 - 1500 ng/L | ~ 5 µM |
| Linearity (R²) | > 0.99 | > 0.99[2] | Not applicable for primary identification |
| Precision (%RSD) | < 15% | < 10% | Not applicable for primary identification |
| Specificity | High (based on precursor/product ion pair) | Very High (based on retention time and fragmentation pattern) | Absolute (provides definitive structural information) |
| Throughput | High | Moderate | Low |
Experimental Workflows and Signaling Pathways
The validation of this compound involves a multi-step workflow, starting from sample extraction to analysis by orthogonal methods. The relationship between these methods is crucial for confident identification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that the synthesis of a this compound standard is highly recommended for accurate quantification.
Synthesis of this compound Standard (General Procedure)
The synthesis of branched-chain acyl-CoA standards is crucial for accurate quantification. A general procedure involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A.
-
Synthesis of 5-Methyldodecanoic Acid: This can be achieved through various organic synthesis routes, for instance, via Grignard reaction of a suitable alkyl halide with an appropriate electrophile.
-
Activation of the Fatty Acid: The synthesized 5-methyldodecanoic acid is converted to an activated form, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.
-
Coupling with Coenzyme A: The activated fatty acid is then reacted with the trilithium salt of Coenzyme A in an aqueous/organic solvent mixture to yield this compound.
-
Purification: The final product is purified using reversed-phase high-performance liquid chromatography (HPLC).
LC-MS/MS Method for this compound
This method allows for the direct, sensitive, and specific quantification of this compound from biological extracts.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the protonated molecule [M+H]⁺ of this compound to a specific product ion (e.g., the neutral loss of the phosphopantetheine moiety).
-
Collision Energy: Optimized for the specific analyte.
-
GC-MS Method for 5-Methyldodecanoyl-FAME
This method provides detailed structural information about the fatty acid backbone, including the position of the methyl branch.
-
Sample Preparation (Hydrolysis and Derivatization):
-
To the extracted and dried sample from the SPE step, add 1 mL of 0.5 M methanolic NaOH.
-
Heat at 80°C for 10 minutes to hydrolyze the thioester bond.
-
Cool and add 1 mL of 14% boron trifluoride in methanol.
-
Heat again at 80°C for 5 minutes for methylation.
-
Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
-
Gas Chromatography:
-
Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 4°C/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Identification: The mass spectrum of a branched-chain FAME will show characteristic fragmentation patterns that allow for the determination of the branch point.
-
NMR Spectroscopy for 5-Methyldodecanoic Acid
NMR provides unambiguous structural confirmation. The fatty acid is analyzed after hydrolysis from the CoA moiety.
-
Sample Preparation:
-
The hydrolyzed 5-methyldodecanoic acid is purified by preparative HPLC or flash chromatography.
-
The purified fatty acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
¹H NMR: Provides information on the number and environment of protons. The chemical shift and splitting pattern of the methine proton at the branch point and the methyl group protons are diagnostic.
-
¹³C NMR: Provides information on the number and type of carbon atoms. The chemical shift of the carbon at the branch point and the methyl carbon are characteristic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, definitively confirming the position of the methyl group on the dodecanoyl chain.
-
Logical Relationship for Confident Identification
The orthogonal methods are interconnected in a logical sequence to build a strong case for the identification of this compound.
By employing these orthogonal methods in a coordinated manner, researchers can achieve a high degree of confidence in the identification and quantification of this compound, thereby ensuring the reliability of their experimental findings and advancing their research objectives.
References
Comparative Analysis of Acyl-CoA Levels in Healthy vs. Diseased Tissue: A Methodological and Conceptual Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of acyl-Coenzyme A (acyl-CoA) levels, with a specific focus on the conceptual approach to studying molecules like 5-Methyldodecanoyl-CoA in healthy versus diseased tissues. While direct comparative data for this compound is not prevalent in publicly accessible literature, this document outlines the established methodologies, data presentation strategies, and relevant biological pathways applicable to its study. The principles and protocols described herein are broadly applicable to the quantification and comparison of various acyl-CoA species.
Quantitative Data Comparison
The precise quantification of specific acyl-CoA species is crucial for understanding metabolic shifts in disease. Below is a template table illustrating how quantitative data for a hypothetical study comparing this compound levels in healthy and diseased tissue would be presented.
Table 1: Hypothetical Comparative Levels of this compound
| Tissue Type | Condition | n | This compound (pmol/mg protein) | p-value |
| Liver | Healthy Control | 10 | 15.2 ± 2.5 | \multirow{2}{}{<0.05} |
| Liver | Diseased (e.g., NAFLD) | 10 | 28.9 ± 4.1 | |
| Adipose | Healthy Control | 10 | 8.7 ± 1.9 | \multirow{2}{}{<0.01} |
| Adipose | Diseased (e.g., Obesity) | 10 | 19.5 ± 3.2 | |
| Skeletal Muscle | Healthy Control | 10 | 5.1 ± 1.1 | \multirow{2}{*}{n.s.} |
| Skeletal Muscle | Diseased (e.g., Insulin Resistance) | 10 | 6.3 ± 1.5 |
Data are presented as mean ± standard deviation. Statistical significance was determined by Student's t-test. n.s. = not significant. Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The accurate measurement of acyl-CoA levels requires meticulous sample handling and sophisticated analytical techniques due to their low abundance and instability.[1][2] The most common and reliable methods involve liquid chromatography coupled with mass spectrometry (LC-MS/MS).[3][4][5]
Protocol: Quantification of Acyl-CoAs from Tissue Samples via LC-MS/MS
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue (10-50 mg) in a cold extraction solvent (e.g., 10% trichloroacetic acid or an acetonitrile/methanol/water mixture).[6][7]
-
Include internal standards, such as isotopically labeled versions of the acyl-CoAs of interest (e.g., [¹³C₃]malonyl-CoA), in the homogenization buffer to correct for extraction inefficiency and matrix effects.[4][7]
-
-
Extraction of Acyl-CoAs:
-
Vortex the homogenate thoroughly and incubate on ice.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cell debris.[8]
-
Collect the supernatant containing the acyl-CoAs. For some protocols, a solid-phase extraction (SPE) step may be employed for further purification and concentration of the acyl-CoAs.[7]
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[5] A C18 column is commonly used for reverse-phase separation.[1]
-
Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4] This involves selecting the precursor ion of the specific acyl-CoA and a characteristic product ion for high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify the endogenous acyl-CoA levels by comparing the peak area of the analyte to the peak area of the corresponding internal standard against a calibration curve of known concentrations.
-
Normalize the results to the initial tissue weight or the protein concentration of the tissue homogenate.[8]
-
Signaling Pathways and Experimental Workflows
a) Metabolic Context of Acyl-CoAs
Acyl-CoAs are central intermediates in metabolism, involved in both anabolic and catabolic processes. They are the activated form of fatty acids and can be directed towards beta-oxidation for energy production or used as building blocks for complex lipids.[9][10] Alterations in the levels of specific acyl-CoAs can reflect enzymatic dysregulation and are associated with various pathologies, including metabolic disorders and neurodegenerative diseases.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of acetyl-CoA [bio-protocol.org]
- 9. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 10. Human Metabolome Database: Showing metabocard for Pentanoyl-CoA (HMDB0013037) [hmdb.ca]
- 11. mdpi.com [mdpi.com]
- 12. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medic8.com [medic8.com]
Navigating the Specificity of Acyl-CoA Analysis: A Guide to Antibody Cross-Reactivity with 5-Methyldodecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in the nuanced fields of metabolism, cell signaling, and pharmacology, the precise detection of specific metabolites is paramount. This guide provides a comparative analysis of antibody-based detection methods for acyl-Coenzyme A (acyl-CoA) molecules, with a special focus on the potential for cross-reactivity with 5-Methyldodecanoyl-CoA. As no commercial antibodies specifically targeting this compound are currently available, this document will explore the use of antibodies against structurally similar acyl-CoAs and the critical importance of validating their specificity.
The study of fatty acid metabolism and its role in disease progression relies on the accurate identification and quantification of various acyl-CoA species. These molecules, central to energy metabolism and cellular signaling, differ subtly in the structure of their acyl chains. This structural similarity presents a significant challenge for immunoassay-based detection methods, as antibodies raised against one acyl-CoA may exhibit cross-reactivity with others. This guide will delve into the principles of antibody cross-reactivity, provide detailed experimental protocols for its assessment, and present illustrative data to aid in the selection and validation of antibodies for your research needs.
Understanding the Basis of Cross-Reactivity
Antibody specificity is determined by the precise interaction between the antibody's paratope and the antigen's epitope. In the case of small molecules like acyl-CoAs, the entire molecule or a significant portion of it can act as the epitope. Cross-reactivity occurs when an antibody binds to molecules other than its designated target.[1] This is often due to structural similarities between the target and non-target molecules.
For acyl-CoAs, the common Coenzyme A moiety is a major potential source of cross-reactivity if the antibody is not specific to the unique acyl chain. Even when antibodies are generated against a specific acyl-CoA, variations in the length, branching, and saturation of the acyl chain in other acyl-CoAs can lead to off-target binding.
This compound, a saturated fatty acyl-CoA with a methyl group at the 5th carbon position, possesses a unique structural feature. However, its overall shape and chemical properties may be similar enough to other long-chain acyl-CoAs to be recognized by antibodies raised against them. Therefore, rigorous testing of antibody specificity is not just recommended, but essential for reliable experimental outcomes.
Comparative Analysis of Anti-Acyl-CoA Antibodies: An Illustrative Overview
To demonstrate the importance of assessing cross-reactivity, the following table presents hypothetical data from a competitive ELISA designed to test the specificity of a polyclonal antibody raised against Dodecanoyl-CoA. In this assay, various acyl-CoA molecules are tested for their ability to compete with Dodecanoyl-CoA for binding to the antibody. The percentage of cross-reactivity is calculated based on the concentration of each competitor required to inhibit 50% of the antibody binding compared to Dodecanoyl-CoA.
| Acyl-CoA Species | Structure of Acyl Chain | Assumed IC50 (nM) | Illustrative Cross-Reactivity (%) |
| Dodecanoyl-CoA (C12) | CH3(CH2)10CO- | 10 | 100% |
| This compound | CH3(CH2)6CH(CH3)(CH2)3CO- | 25 | 40% |
| Decanoyl-CoA (C10) | CH3(CH2)8CO- | 50 | 20% |
| Tetradecanoyl-CoA (C14) | CH3(CH2)12CO- | 30 | 33% |
| Palmitoyl-CoA (C16) | CH3(CH2)14CO- | 100 | 10% |
| Oleoyl-CoA (C18:1) | CH3(CH2)7CH=CH(CH2)7CO- | >500 | <2% |
| Coenzyme A (Free) | HS- | >1000 | <1% |
Note: This data is for illustrative purposes only and is intended to model the expected outcomes of a cross-reactivity experiment. Actual results will vary depending on the specific antibody and experimental conditions.
The hypothetical data suggests that the antibody has the highest affinity for its target, Dodecanoyl-CoA. The presence of a methyl group in this compound significantly reduces, but does not eliminate, cross-reactivity. Shorter and longer saturated acyl chains also show some degree of cross-reactivity, which decreases as the chain length deviates further from the original antigen. The introduction of a double bond (Oleoyl-CoA) or the absence of the acyl chain (Coenzyme A) dramatically reduces binding, indicating the antibody is primarily recognizing the saturated acyl chain.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the validity of your research findings, it is crucial to perform in-house validation of any antibody intended for the detection of a specific acyl-CoA. The following are detailed protocols for competitive ELISA and Western Blotting, two common methods for assessing antibody specificity and cross-reactivity.
Competitive ELISA Protocol
This method is ideal for quantifying the cross-reactivity of an antibody with various small molecules.
1. Materials:
-
Microplate pre-coated with the target acyl-CoA (e.g., Dodecanoyl-CoA) conjugated to a carrier protein (e.g., BSA).
-
Anti-acyl-CoA primary antibody.
-
HRP-conjugated secondary antibody.
-
Serial dilutions of the target acyl-CoA (for standard curve).
-
Serial dilutions of potential cross-reactants (e.g., this compound, other acyl-CoAs).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
2. Procedure:
-
Add 100 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
In separate tubes, pre-incubate the primary antibody with the standard dilutions and the competitor dilutions for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated antibody-antigen mixtures to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the target acyl-CoA.
-
For each competitor, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (IC50 of target acyl-CoA / IC50 of competitor acyl-CoA) x 100
Western Blot Protocol for Specificity Testing
While less quantitative than competitive ELISA for cross-reactivity of small molecules, Western Blotting can be used to assess if an anti-acyl-CoA antibody binds to proteins that have been acylated.
1. Materials:
-
Protein samples (e.g., cell lysates with and without treatment that alters acylation).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Anti-acyl-CoA primary antibody.
-
HRP-conjugated secondary antibody.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Separate protein samples by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
10. Data Analysis:
-
Analyze the resulting bands. The presence of specific bands that change in intensity with treatments known to alter protein acylation can indicate the antibody's utility in detecting acylated proteins. The absence of bands in control lanes where the target acylation is not expected further supports specificity.
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these antibodies, it is important to understand the signaling pathways in which acyl-CoAs are involved. A key pathway is fatty acid β-oxidation, where acyl-CoAs are broken down to produce energy.
Fatty Acid β-Oxidation Pathway
Caption: Overview of the fatty acid β-oxidation pathway.
Experimental Workflow for Antibody Validation
Caption: A logical workflow for antibody validation.
Conclusion
The accurate detection of specific acyl-CoAs like this compound is a formidable challenge due to the high structural similarity among these metabolites. This guide underscores the critical need for researchers to move beyond reliance on manufacturer's specifications and to conduct thorough in-house validation of antibody specificity. By employing techniques such as competitive ELISA and Western Blotting, scientists can gain a comprehensive understanding of an antibody's cross-reactivity profile. This rigorous approach is indispensable for generating reliable and reproducible data, ultimately advancing our understanding of the intricate roles of acyl-CoAs in health and disease.
References
Confirming the Structure of Biologically Derived 5-Methyldodecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and experimental data to confirm the structure of biologically derived 5-Methyldodecanoyl-CoA. By presenting detailed experimental protocols, quantitative data, and a clear logical workflow, this document serves as a valuable resource for researchers working with branched-chain fatty acyl-CoAs.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A thioester. Its biological significance is rooted in the broader class of branched-chain fatty acids (BCFAs), which are important components of bacterial cell membranes and have roles in modulating membrane fluidity. The iso and anteiso BCFAs are synthesized in many bacteria using primers derived from the degradation of branched-chain amino acids such as leucine, valine, and isoleucine. Specifically, 5-methyldodecanoic acid is an iso-branched-chain fatty acid, and its biosynthesis is initiated from isobutyryl-CoA, a catabolite of valine. Accurate structural confirmation of this compound is crucial for understanding its metabolic fate and biological function.
This guide outlines the analytical techniques and provides the necessary data to distinguish this compound from potential isomers and confirm its structure.
Comparison of Analytical Techniques for Structural Confirmation
The definitive structural elucidation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A chemically synthesized standard is essential for direct comparison and unambiguous identification.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Fragmentation Pattern |
| [M+H]⁺ | 964.4 | Precursor ion for MS/MS analysis. |
| [M-H]⁻ | 962.4 | Precursor ion for MS/MS analysis. |
| Product Ion (from [M+H]⁺) | 457.4 | Neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate). This is a characteristic fragmentation for all acyl-CoAs and confirms the presence of the CoA moiety but does not provide information on the acyl chain structure. |
| Product Ion (from [M-H]⁻) | 455.4 | Similar neutral loss of 507 Da. |
Note: While tandem mass spectrometry of the intact acyl-CoA is excellent for confirming the class of the molecule, it is generally insufficient for determining the specific branching pattern of the fatty acyl chain. Fragmentation primarily occurs on the CoA portion of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 5-Methyl-dodecanoyl Moiety
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| C1 (Carbonyl) | - | ~173 | - |
| C2 | 2.2-2.4 | ~43 | Triplet |
| C3 | 1.5-1.7 | ~25 | Multiplet |
| C4 | 1.2-1.4 | ~39 | Multiplet |
| C5 | 1.4-1.6 | ~34 | Multiplet (Methine) |
| 5-Methyl | 0.8-0.9 | ~19 | Doublet |
| C6-C11 (CH₂) | 1.2-1.4 | ~22-32 | Multiplet |
| C12 (Terminal CH₃) | 0.8-0.9 | ~14 | Triplet |
Note: These are predicted values based on known chemical shifts of similar branched-chain fatty acids. The key diagnostic signals in the ¹H NMR spectrum are the doublet corresponding to the 5-methyl group and the upfield triplet of the terminal methyl group. In the ¹³C NMR spectrum, the distinct chemical shifts of the methine carbon at C5 and the 5-methyl carbon are characteristic.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound Standard
This protocol is adapted from established methods for synthesizing long-chain acyl-CoAs.
Materials:
-
5-Methyldodecanoic acid
-
Oxalyl chloride
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous pyridine
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware (dried)
Procedure:
-
Activation of 5-Methyldodecanoic Acid:
-
Dissolve 5-methyldodecanoic acid in anhydrous THF under an inert atmosphere.
-
Add a slight excess of oxalyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under vacuum to yield the crude 5-methyldodecanoyl chloride.
-
-
Thioesterification with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt in a minimal amount of water and adjust the pH to ~8.0 with a saturated sodium bicarbonate solution.
-
Cool the CoA solution to 0°C.
-
Dissolve the crude 5-methyldodecanoyl chloride in a small amount of anhydrous THF.
-
Add the acyl chloride solution dropwise to the CoA solution with vigorous stirring.
-
Maintain the pH at ~8.0 by adding a sodium bicarbonate solution as needed.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
-
Purification:
-
Wash the reaction mixture with diethyl ether to remove any unreacted fatty acid.
-
Purify the aqueous layer containing this compound by solid-phase extraction (SPE) using a C18 cartridge or by preparative HPLC.
-
Lyophilize the purified product to obtain a white powder.
-
Confirm the structure and purity of the synthesized standard by MS and NMR as described below.
-
Protocol 2: Analysis of this compound by LC-MS/MS
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 reverse-phase column.
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
Gradient Elution:
-
A suitable gradient from a low to a high percentage of Mobile Phase B to elute the acyl-CoA.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
-
MS1 Scan: Scan for the predicted m/z of the precursor ions ([M+H]⁺ and [M-H]⁻).
-
MS/MS Fragmentation:
-
Select the precursor ion of this compound.
-
Perform collision-induced dissociation (CID).
-
Monitor for the characteristic neutral loss of 507 Da.
-
Protocol 3: Analysis of this compound by NMR Spectroscopy
Sample Preparation:
-
Dissolve the lyophilized this compound in D₂O.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
NMR Experiments:
-
¹H NMR: Acquire a 1D proton NMR spectrum. Pay close attention to the upfield region (0.8-1.0 ppm) to resolve the doublet of the 5-methyl group and the triplet of the terminal methyl group.
-
¹³C NMR: Acquire a 1D carbon NMR spectrum. Identify the signals for the methine carbon at C5 and the 5-methyl carbon.
-
2D NMR (COSY, HSQC): If necessary, run 2D correlation experiments to confirm the connectivity of protons and carbons in the acyl chain, definitively placing the methyl group at the C5 position.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of biologically derived this compound.
Caption: Logical workflow for the confirmation of this compound structure.
Conclusion
The structural confirmation of biologically derived this compound requires a multi-faceted approach. By comparing the liquid chromatography retention time, mass spectrometry fragmentation patterns, and nuclear magnetic resonance spectra of the biological sample with a chemically synthesized, pure standard, researchers can unambiguously determine its structure. The protocols and data presented in this guide provide a robust framework for this analytical challenge.
5-Methyldodecanoyl-CoA vs. Straight-Chain Acyl-CoAs: A Comparative Guide to Their Roles in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging roles of the branched-chain acyl-CoA, 5-Methyldodecanoyl-CoA, and well-established straight-chain acyl-CoAs in cellular signaling. While research on this compound is still nascent, this document synthesizes available experimental data for related branched-chain acyl-CoAs to draw meaningful comparisons with their straight-chain counterparts, offering insights into their distinct and overlapping functions in regulating cellular processes.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, primarily recognized for their roles in fatty acid metabolism and the tricarboxylic acid cycle. Beyond their metabolic functions, it is now evident that acyl-CoAs, both straight-chain and branched-chain, act as critical signaling molecules. They modulate the activity of various proteins, including protein kinases and transcription factors, thereby influencing a wide array of cellular pathways. The structural differences between straight-chain and branched-chain acyl-CoAs, such as the presence of a methyl group in this compound, can lead to significant variations in their signaling properties and downstream biological effects.
Data Presentation: Quantitative Comparison of Acyl-CoA Signaling Effects
The following tables summarize key quantitative data from experimental studies, highlighting the differential effects of straight-chain and branched-chain acyl-CoAs on specific signaling proteins. It is important to note that direct experimental data for this compound is currently limited; therefore, data for other representative branched-chain acyl-CoAs are presented.
Table 1: Comparative Effects on Protein Kinase C (PKC) Isoforms
| Acyl-CoA Type | Specific Molecule(s) | Target PKC Isoform | Effect | Quantitative Metric (Concentration) |
| Straight-Chain | Myristoyl-CoA, Palmitoyl-CoA, Oleoyl-CoA | Atypical PKC (aPKC) | Potentiation | Half-maximal activation at 3 µM[1] |
| Straight-Chain | Oleoyl-CoA, Myristoyl-CoA | Novel PKC (nPKC) | Inhibition | IC50 of 10 µM for Oleoyl-CoA[1] |
| Branched-Chain | Not Yet Reported | - | - | - |
Table 2: Comparative Effects on Transcription Factor Activity
| Acyl-CoA Type | Specific Molecule(s) | Target Transcription Factor | Effect | Quantitative Metric (Concentration) |
| Straight-Chain | Various long-chain acyl-CoAs | Hepatocyte Nuclear Factor 4α (HNF-4α) | Direct Binding and Modulation | Not specified |
| Straight-Chain | Various long-chain acyl-CoAs | Peroxisome Proliferator-Activated Receptor α (PPARα) | Ligand Binding (conflicting data) | Not specified |
| Branched-Chain | Phytanoyl-CoA, Pristanoyl-CoA | Peroxisome Proliferator-Activated Receptor α (PPARα) | High-affinity ligand binding | Kd ≈ 11 nM[2][3] |
Signaling Pathways
The differential engagement of signaling pathways by straight-chain and branched-chain acyl-CoAs is a key aspect of their distinct biological roles.
Straight-Chain Acyl-CoA Signaling
Straight-chain long-chain acyl-CoAs (LC-CoAs) are known to modulate signaling pathways primarily through their interaction with protein kinases and transcription factors. For instance, they can directly activate atypical Protein Kinase C (aPKC) and inhibit novel Protein Kinase C (nPKC), thereby influencing pathways related to cell growth, proliferation, and metabolism[1]. Furthermore, their ability to bind to transcription factors like HNF-4α suggests a role in regulating gene expression related to metabolism.
Figure 1. Signaling pathways modulated by straight-chain acyl-CoAs.
Branched-Chain Acyl-CoA Signaling
Experimental evidence strongly indicates that branched-chain fatty acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are potent, high-affinity ligands for the nuclear receptor PPARα[2][3]. This interaction leads to conformational changes in PPARα, recruitment of co-regulatory proteins, and subsequent activation of target gene transcription. These genes are typically involved in the peroxisomal β-oxidation of fatty acids, suggesting a key role for branched-chain acyl-CoAs in regulating their own metabolism. While the direct effects of this compound on PPARα have not been reported, it is plausible that it follows a similar mechanism.
Figure 2. Signaling pathway activated by branched-chain acyl-CoAs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of straight-chain and branched-chain acyl-CoA signaling.
Protocol 1: Acyl-CoA Extraction from Tissues and Cells for LC-MS/MS Analysis
This protocol is a generalized procedure for the extraction of acyl-CoAs for quantitative analysis.
Materials:
-
Ice-cold PBS
-
Methanol (B129727)/water (80:20, v/v) with internal standards (e.g., 13C-labeled acyl-CoAs)
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Sample Collection: Harvest cells or tissues and wash with ice-cold PBS to remove extracellular contaminants.
-
Lysis and Extraction: Homogenize the sample in 3 volumes of ice-cold 80% methanol containing a mixture of stable isotope-labeled internal standards.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Figure 3. Experimental workflow for acyl-CoA extraction and analysis.
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the effect of acyl-CoAs on the activity of different PKC isoforms.
Materials:
-
Purified PKC isoforms (aPKC, nPKC)
-
Acyl-CoA solutions (straight-chain and branched-chain)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PKC isoform, and the specific substrate.
-
Acyl-CoA Addition: Add varying concentrations of the acyl-CoA to be tested. Include a control with no acyl-CoA.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the PKC isoform in the presence of different acyl-CoA concentrations and determine parameters such as EC50 or IC50.
Protocol 3: Ligand Binding Assay for Nuclear Receptors (e.g., PPARα)
This protocol determines the binding affinity of acyl-CoAs to nuclear receptors.
Materials:
-
Purified recombinant nuclear receptor ligand-binding domain (LBD) (e.g., GST-PPARα-LBD)
-
Radiolabeled ligand (e.g., [3H]-labeled known PPARα agonist)
-
Unlabeled acyl-CoA solutions (competitor ligands)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Glutathione-Sepharose beads
-
Scintillation fluid and counter
Procedure:
-
Binding Reaction: In a 96-well plate, incubate the purified GST-PPARα-LBD with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled acyl-CoA.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).
-
Capture: Add Glutathione-Sepharose beads to each well to capture the GST-tagged LBD.
-
Washing: Wash the beads several times with ice-cold assay buffer to remove unbound ligand.
-
Elution and Counting: Elute the bound complex or directly add scintillation fluid to the beads and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled ligand against the concentration of the unlabeled acyl-CoA. Fit the data to a competition binding equation to determine the Ki or IC50 value, from which the dissociation constant (Kd) can be calculated.
Conclusion
The available evidence indicates that straight-chain and branched-chain acyl-CoAs are not merely metabolic intermediates but also sophisticated signaling molecules with distinct regulatory targets. Straight-chain acyl-CoAs demonstrate a clear modulatory role on Protein Kinase C isoforms, suggesting their involvement in a broad range of cellular processes. In contrast, branched-chain acyl-CoAs, as exemplified by phytanoyl-CoA and pristanoyl-CoA, act as high-affinity ligands for the transcription factor PPARα, positioning them as key regulators of lipid metabolism gene expression.
While direct experimental data for this compound in cell signaling is urgently needed, the findings for other branched-chain acyl-CoAs provide a strong foundation for hypothesizing its potential roles. Future research should focus on elucidating the specific protein targets of this compound and quantifying its effects on various signaling pathways. A deeper understanding of the differential signaling of these acyl-CoA species will be invaluable for researchers in metabolism, cell biology, and for the development of novel therapeutic strategies targeting metabolic and signaling dysregulation.
References
- 1. Long-chain acyl CoA regulation of protein kinase C and fatty acid potentiation of glucose-stimulated insulin secretion in clonal beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 5-Methyldodecanoyl-CoA: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-Methyldodecanoyl-CoA based on available safety data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to comply with all local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures are based on best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on information for similar long-chain fatty acyl-CoA esters, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound, as with many research chemicals, should follow a cautious and systematic approach.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep it in its original container if possible. If transferring to a new container, ensure it is clearly labeled with the full chemical name ("this compound") and any known hazard information.
2. Spill Management:
-
In case of a spill, absorb the material with a non-flammable absorbent, such as vermiculite (B1170534) or spill mats.[1]
-
Avoid using combustible materials like sawdust for cleanup.[1]
-
Be aware that finely distributed, porous materials soaked with the substance could present a risk of self-ignition.[1] If this occurs, wet the absorbent material with water before disposal.[1]
-
Clean the spill area thoroughly with soap and water.
3. Container Management:
-
Ensure the waste container is tightly sealed and stored in a designated hazardous waste accumulation area.
-
Protect the container from light and store under dry conditions.[1]
4. Arranging for Disposal:
-
Once the waste container is full, or when the material is no longer needed, arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the handover of hazardous waste.
Quantitative Safety Data for Structurally Similar Compounds
The following table summarizes safety data for 1-Dodecanol, a structurally related alcohol. This data is provided for context, as specific data for this compound is not available.
| Data Point | Value | Species | Guideline | Source |
| Acute Oral Toxicity (LD50) | > 5,000 mg/kg | Rat | OECD Test Guideline 401 | |
| Skin Corrosion/Irritation | No skin irritation | Rabbit | - | |
| Serious Eye Damage/Irritation | Irritating to eyes | Rabbit | - |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. For information on the biochemical context of similar molecules, fatty acyl-CoA esters are known to be involved in metabolic processes such as fatty acid beta-oxidation within the mitochondrial matrix.[2] Their synthesis involves the activation of fatty acids via a thioester linkage to coenzyme A, a reaction that requires ATP.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Methyldodecanoyl-CoA
This guide provides immediate, essential safety and logistical information for handling 5-Methyldodecanoyl-CoA in a laboratory setting. These procedures are critical for the safety of all personnel and to ensure regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar long-chain fatty acyl-CoA compounds.
Personal Protective Equipment (PPE)
The primary line of defense against potential exposure is the consistent and correct use of Personal Protective Equipment.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.[1] | Provides a barrier against skin contact. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. For operations with a higher risk of splashing, a face shield should be worn over the goggles. | Protects against splashes and potential aerosols. |
| Protective Clothing | Laboratory Coat | A standard laboratory coat should be worn to prevent contamination of personal clothing. | Prevents direct skin contact with the compound. |
| Respiratory Protection | Air-purifying respirator | A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended, particularly when working outside of a fume hood or with heated material.[2][3] | Protects against the inhalation of potentially irritating vapors or aerosols. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory within the laboratory to protect feet from spills and falling objects.[2] | Standard laboratory safety practice. |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidents and maintain the integrity of this compound.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not get in eyes, on skin, or on clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store locked up.[4]
-
Keep away from strong oxidizing agents.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid / Spill Response |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Spill | Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Wear personal protective equipment. For dry spills, use a HEPA-filtered vacuum for clean-up. For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of this chemical and its container at an approved waste disposal plant.[4] Disposal should be in accordance with local, state, and federal regulations.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
Experimental Workflow
A systematic approach to handling this compound minimizes risks. The following logical workflow outlines the key steps from preparation to disposal.
The following diagram illustrates the correct procedure for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
